2-Chloro-5-methylphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-isocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYGFJNRCFKJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394350 | |
| Record name | 2-Chloro-5-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-03-6 | |
| Record name | 1-Chloro-2-isocyanato-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-isocyanato-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate (CAS 40398-03-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, and synthetic applications of 2-Chloro-5-methylphenyl isocyanate. This compound is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a key reaction is provided, accompanied by a workflow diagram.
Core Properties and Safety Information
This compound is a reactive organic compound that serves as a versatile building block in medicinal chemistry and material science. Its isocyanate functional group readily reacts with nucleophiles such as amines, alcohols, and water, making it a key component in the synthesis of ureas, carbamates, and other derivatives.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 40398-03-6 | [1][2] |
| Molecular Formula | C₈H₆ClNO | |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 231.5 ± 20.0 °C at 760 Torr (calculated) | |
| Melting Point | 39 °C | [4] |
| Density | 1.17 ± 0.1 g/cm³ at 20 °C (calculated) | |
| Flash Point | 83.6 ± 11.0 °C (calculated) | |
| Solubility | Very slightly soluble in water (0.3 g/L at 25 °C, calculated) | |
| Refractive Index | 1.5545-1.5595 at 20 °C | [3] |
Safety and Handling
Due to its reactivity, this compound must be handled with appropriate safety precautions. The compound is classified as an acute toxicant and a respiratory sensitizer. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | P261, P284, P304+P340, P342+P311, P501 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[5] The container should be kept tightly closed.[5]
Synthetic Applications and Experimental Protocols
The primary utility of this compound in drug discovery and development lies in its ability to form urea linkages. Diaryl ureas are a prominent structural motif in a variety of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The reaction of an isocyanate with an amine is a robust and high-yielding method for the synthesis of these compounds.
General Experimental Protocol: Synthesis of a Diaryl Urea Derivative
The following is a representative protocol for the synthesis of a diaryl urea, adapted from a general procedure for the preparation of sorafenib analogs.[1] This reaction illustrates the coupling of this compound with a generic aromatic amine.
Materials:
-
This compound
-
Aromatic amine (e.g., 4-amino-N-methyl-2-pyridinecarboxamide)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for filtration and washing
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 equivalent) in anhydrous acetone to a concentration of approximately 0.2 M.
-
To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3-4 hours), the diaryl urea product will often precipitate from the solution.[1]
-
Collect the solid product by filtration.
-
Wash the filtered solid with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized diaryl urea can be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of the urea functional group (C=O stretch typically around 1640-1690 cm⁻¹ and N-H stretches around 3300-3500 cm⁻¹).
Visualizing the Synthetic Workflow
The synthesis of a diaryl urea from this compound can be represented by the following workflow diagram.
Caption: Workflow for the synthesis of a diaryl urea.
This guide provides essential information for the safe and effective use of this compound in a research and development setting. Its utility as a precursor to biologically active molecules, particularly kinase inhibitors, underscores its importance in modern medicinal chemistry.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-5-methylphenyl isocyanate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Properties of this compound
This compound is an aromatic isocyanate, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its reactivity is primarily dictated by the highly electrophilic carbon atom of the isocyanate group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-Chloro-1-isocyanato-5-methylbenzene | N/A |
| Synonyms | 4-Chloro-3-isocyanatotoluene | [1] |
| CAS Number | 40398-03-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆ClNO | [1][2][3] |
| Molecular Weight | 167.59 g/mol | [2][3] |
| Appearance | Liquid | |
| Melting Point | 39-42 °C (lit.) | [6] |
| Boiling Point | 231.5 ± 20.0 °C at 760 Torr (Calculated) | [3] |
| Density | 1.17 ± 0.1 g/cm³ at 20 °C (Calculated) | [3] |
| Solubility | Very slightly soluble (0.3 g/L) at 25 °C (Calculated) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Chemical Reactivity and Stability
The isocyanate group (-N=C=O) is highly reactive towards nucleophiles. This reactivity is the basis for its utility in chemical synthesis.
-
Reaction with Alcohols: Reacts with alcohols to form carbamates (urethanes). This is a fundamental reaction in polyurethane chemistry.
-
Reaction with Amines: Reacts readily with primary and secondary amines to form ureas.
-
Reaction with Water: Reacts with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (2-chloro-5-methylaniline) and carbon dioxide. This reaction is often vigorous and can lead to pressure buildup in sealed containers.
-
Polymerization: Can undergo self-polymerization, especially in the presence of catalysts or at elevated temperatures.
-
Incompatibilities: It is incompatible with strong acids, strong bases, alcohols, amines, and other compounds with active hydrogen atoms.[7] Reactions with these substances can be exothermic and potentially hazardous.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis, purification, and analysis of this compound, based on standard laboratory practices for aryl isocyanates.
3.1. Synthesis of this compound
A common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. A safer laboratory alternative to phosgene is the use of triphosgene (bis(trichloromethyl) carbonate).
-
Reaction: 2-Chloro-5-methylaniline + Triphosgene → this compound
-
Materials:
-
2-Chloro-5-methylaniline
-
Triphosgene
-
Anhydrous toluene (or other inert solvent like dichloromethane)
-
Triethylamine (or other suitable base)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, dissolve 2-chloro-5-methylaniline in anhydrous toluene under an inert atmosphere.
-
In a separate flask, prepare a solution of triphosgene in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred aniline solution at room temperature.
-
After the initial reaction, slowly add triethylamine to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Once the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
The filtrate contains the crude this compound.
-
3.2. Purification
Purification of the crude product is typically achieved by fractional distillation under reduced pressure to prevent thermal decomposition.
-
Procedure:
-
Transfer the filtrate from the synthesis step to a distillation apparatus.
-
Perform fractional distillation under vacuum. The boiling point will be significantly lower than the atmospheric pressure boiling point.
-
Collect the fraction corresponding to the pure this compound.
-
3.3. Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Infrared (IR) Spectroscopy:
-
The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears around 2250-2285 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the isocyanate group, typically in the range of 120-130 ppm. Signals for the aromatic and methyl carbons will also be present.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC can be used to assess the purity of the compound. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 167.59) and characteristic fragmentation patterns.
-
Visualizations
4.1. Synthesis Workflow
Caption: General workflow for the synthesis, purification, and analysis of this compound.
4.2. Chemical Reactivity of the Isocyanate Group
Caption: Key reactions of the isocyanate group with common nucleophiles.
References
- 1. patents.justia.com [patents.justia.com]
- 2. benchchem.com [benchchem.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum [chemicalbook.com]
2-Chloro-5-methylphenyl isocyanate molecular structure and formula
An In-depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound, a key intermediate for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Chemical Identifiers
This compound is an aromatic isocyanate compound. The structure consists of a benzene ring substituted with a chloro group, a methyl group, and an isocyanate functional group. The relative positions of these substituents are crucial to its reactivity and properties. The isocyanate group is located at position 1, the chloro group at position 2, and the methyl group at position 5.
The key chemical identifiers for this compound are summarized below.
Figure 1. Logical relationship between chemical identifiers for the compound.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 4-Chloro-3-isocyanatotoluene, 1-chloro-2-isocyanato-4-methylbenzene | |
| CAS Number | 40398-03-6 | |
| Molecular Formula | C8H6ClNO | |
| SMILES | CC1=CC=C(Cl)C(N=C=O)=C1 | |
| InChI | InChI=1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |
| InChIKey | VLYGFJNRCFKJOB-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are essential for handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data
| Property | Value | Notes | Reference |
| Molecular Weight | 167.59 g/mol | [1] | |
| Appearance | Liquid | ||
| Melting Point | 39-42 °C | (lit.) | |
| Boiling Point | 231.5 ± 20.0 °C | at 760 Torr (Calculated) | [1] |
| Density | 1.17 ± 0.1 g/cm³ | at 20 °C (Calculated) | [1] |
| Solubility | Very slightly soluble (0.3 g/L) | in water at 25 °C (Calculated) | [1] |
| Storage | 2-8°C, Inert atmosphere |
Synthesis and Experimental Protocols
Aryl isocyanates are commonly synthesized from the corresponding aniline derivative. A prevalent laboratory and industrial method is the reaction of the primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.
General Synthesis Protocol: Phosgenation of 2-Chloro-5-methylaniline
This is a representative protocol. Handling of phosgene or its equivalents requires extreme caution and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
-
Reaction Setup : A solution of 2-chloro-5-methylaniline is prepared in an inert, high-boiling point solvent (e.g., chlorobenzene or toluene) within a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube.
-
Phosgenation : Phosgene gas is bubbled through the solution, or a solution of triphosgene in the same solvent is added dropwise. The reaction is typically performed at an elevated temperature.
-
Reaction Progression : The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride (HCl) to yield the isocyanate. The reaction can be monitored by the cessation of HCl evolution.
-
Work-up and Purification : Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and HCl. The solvent is then removed under reduced pressure. The crude this compound is purified by vacuum distillation.
Figure 2. General experimental workflow for the synthesis of the title compound.
Chemical Reactivity and Applications
The isocyanate (-N=C=O) functional group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in the synthesis of a wide range of derivatives.
-
Reaction with Alcohols : Forms urethane (carbamate) linkages. This is the foundational reaction for polyurethane synthesis.
-
Reaction with Amines : Forms urea derivatives. This is widely used in drug development to synthesize bioactive molecules.
-
Reaction with Water : Leads to the formation of an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine (2-chloro-5-methylaniline) and carbon dioxide.
These reactions make this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. For instance, a structurally related compound, 5-chloro-2-methylphenyl isocyanate, is utilized in synthesizing N,N'-disubstituted ureas and thioureas, as well as chiral stationary phases for chromatography.
Figure 3. Key reactivity pathways of the isocyanate functional group.
Spectroscopic Data
Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Table 3: Expected Spectroscopic Features
| Technique | Feature | Expected Signal |
| FT-IR | N=C=O stretch | Strong, sharp absorption band around 2250-2275 cm⁻¹ |
| ¹H NMR | Aromatic Protons | Signals in the aromatic region (~7.0-7.5 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| Methyl Protons | A singlet for the -CH₃ group, typically around 2.3-2.5 ppm. | |
| ¹³C NMR | Isocyanate Carbon | Signal for the -N=C=O carbon, typically in the range of 120-130 ppm. |
| Aromatic Carbons | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the chloro, methyl, and isocyanate substituents. | |
| Methyl Carbon | A signal for the -CH₃ carbon, typically around 20-25 ppm. |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a chemical fume hood.
Table 4: Hazard Identification
| Hazard Classification | Description | Reference |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1] |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.
References
An In-depth Technical Guide on the Spectroscopic Data of 2-Chloro-5-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-5-methylphenyl isocyanate (C₈H₆ClNO, CAS No: 40398-03-6). Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on predicted data based on established principles of spectroscopy and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the characterization of this and similar molecules in a research and development setting.
Data Presentation
The following tables summarize the predicted and characteristic spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.2 - 7.4 | m | 3H | Aromatic protons (Ar-H) |
| ~ 2.3 - 2.4 | s | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | Ar-C-NCO |
| ~ 130 - 135 | Ar-C-Cl |
| ~ 125 - 130 | Ar-C-H |
| ~ 120 - 125 | Ar-C-CH₃ |
| ~ 128 - 132 | Isocyanate carbon (-N=C=O) |
| ~ 20 - 22 | Methyl carbon (-CH₃) |
Table 3: Characteristic Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2240 - 2280 | Very Strong, Sharp | Isocyanate (-N=C=O) asymmetric stretch [1][2][3] |
| 3030 - 3100 | Medium to Weak | Aromatic C-H stretch[4] |
| 2850 - 3000 | Medium to Weak | Methyl C-H stretch |
| 1450 - 1600 | Medium to Strong | Aromatic C=C ring stretch[4] |
| 1000 - 1200 | Medium to Strong | C-Cl stretch |
| 690 - 900 | Strong | Aromatic C-H out-of-plane bend[4] |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
Ionization Method: Electron Ionization (EI)
| m/z | Proposed Fragment Ion | Comments |
| 167/169 | [C₈H₆ClNO]⁺˙ | Molecular ion peak (M⁺˙). The M+2 peak is due to the ³⁷Cl isotope. |
| 142/144 | [C₇H₆ClN]⁺˙ | Loss of CO from the isocyanate group. |
| 132 | [C₈H₆NO]⁺ | Loss of a chlorine radical. |
| 104 | [C₇H₆N]⁺ | Loss of CO and a chlorine radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[5]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the characteristic isocyanate group.
Procedure:
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).[7]
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[7]
3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct injection or coupling with a gas chromatograph (GC-MS) is suitable.
-
Ionization: Use Electron Ionization (EI) as it is a standard method for creating fragment ions and provides a reproducible fragmentation pattern for library matching.[8][9] The standard electron energy is 70 eV.[8][9]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions to deduce the fragmentation pathways. The presence of chlorine will be indicated by an M+2 peak with approximately one-third the intensity of the M⁺˙ peak.[10]
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Identification.
References
- 1. Cylindrical IR-ATR Sensors for Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Chloro-5-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and internal safety protocols before handling any chemical.
Chemical and Physical Properties
2-Chloro-5-methylphenyl isocyanate (CAS No. 40398-03-6) is an aromatic isocyanate characterized by its high reactivity, which is conferred by the isocyanate (-N=C=O) functional group. This reactivity makes it a valuable intermediate in organic synthesis but also underlies its toxicological profile.
| Property | Value | Reference |
| CAS Number | 40398-03-6 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 39-42 °C | [3] |
| Boiling Point | 231.5 ± 20.0 °C (at 760 Torr) (Predicted) | [4] |
| Density | 1.17 ± 0.1 g/cm³ (at 20 °C) (Predicted) | [4] |
| Flash Point | 83.6 ± 11.0 °C (Predicted) | [4] |
| Solubility | Very slightly soluble in water (0.3 g/L at 25 °C) (Predicted). Reacts with water. | [4][5] |
Toxicological Information
Isocyanates are potent sensitizers and irritants. The primary health risks are associated with respiratory sensitization (occupational asthma) and irritation of the skin, eyes, and respiratory tract.[6][7] While specific quantitative toxicity data for this compound are not available in publicly accessible registration dossiers, its hazard classification provides a clear indication of its toxicological profile.
Acute Toxicity
This compound is classified as acutely toxic by oral, dermal, and inhalation routes.[4]
| Endpoint | GHS Classification | Data |
| Oral LD50 | Acute Toxicity 4 (H302: Harmful if swallowed) | Specific value not publicly available |
| Dermal LD50 | Acute Toxicity 4 (H312: Harmful in contact with skin) | Specific value not publicly available |
| Inhalation LC50 | Acute Toxicity 4 (H332: Harmful if inhaled) | Specific value not publicly available |
Irritation and Corrosivity
| Endpoint | GHS Classification | Data |
| Skin Irritation | Skin Irritation 2 (H315: Causes skin irritation) | Specific scores not publicly available |
| Eye Irritation | Eye Irritation 2 (H319: Causes serious eye irritation) | Specific scores not publicly available |
Sensitization
The most significant chronic health effect of isocyanates is sensitization.[6]
| Endpoint | GHS Classification | Data |
| Respiratory Sensitization | Respiratory Sensitization 1 (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled) | Potent sensitizer |
| Skin Sensitization | Skin Sensitization 1 (H317: May cause an allergic skin reaction) | Data not specified, but skin sensitization is a known hazard for isocyanates. |
Specific Target Organ Toxicity (STOT)
| Endpoint | GHS Classification | Data |
| Single Exposure | STOT SE 3 (H335: May cause respiratory irritation) | Affects the respiratory system |
Mechanism of Toxicity: Isocyanate-Induced Sensitization
The toxicity of isocyanates is driven by the electrophilic nature of the isocyanate group, which readily reacts with nucleophilic functional groups in biological macromolecules, such as the amine (-NH₂) and hydroxyl (-OH) groups on proteins. This reaction is central to the mechanism of isocyanate-induced asthma.
The process begins with the formation of a hapten-protein adduct. The isocyanate acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a native body protein (e.g., albumin). This newly formed complex is recognized as foreign by the immune system, initiating a cascade of events that leads to sensitization.
Safe Handling and Personal Protective Equipment (PPE)
Due to its high reactivity and toxicity, strict adherence to safety protocols is mandatory. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Engineering Controls
-
Ventilation: Use only in a chemical fume hood to minimize inhalation exposure. Local exhaust ventilation (LEV) should be used for any process that could generate aerosols or vapors.[7]
-
Isolation: Isolate the work area and restrict access to authorized personnel only.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential. Latex gloves are not suitable for handling isocyanates.[7]
-
Hand Protection: Butyl rubber or nitrile gloves (minimum thickness of 0.4 mm) are recommended. Double-gloving is a good practice. Gloves must be inspected before use and replaced immediately if contaminated or damaged.[5][7]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[5]
-
Skin and Body Protection: A chemically resistant lab coat or coveralls should be worn. An apron made of rubber or PVC may be necessary for larger quantities.[5]
-
Respiratory Protection: In case of inadequate ventilation or for emergency response, a full-face respirator with a supplied-air system is required. Activated carbon filter cartridges are not effective against isocyanate vapors and should not be used.[5]
Emergency Procedures
First Aid Measures
Immediate action is critical in the event of exposure.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
For any spill, evacuate all non-essential personnel from the area.
Experimental Protocols for Toxicity Assessment
The following summaries describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines used to assess the toxicity of chemicals like this compound.
Acute Dermal Toxicity (OECD 402)
This test provides information on health hazards likely to arise from short-term dermal exposure.
-
Principle: The test substance is applied uniformly to a shaved area (approx. 10% of the body surface) of a small group of experimental animals (typically rats). The area is covered with a porous gauze dressing for a 24-hour exposure period.
-
Methodology: A limit test is often performed first at a high dose (e.g., 2000 mg/kg body weight). If no toxicity is observed, no further testing is needed. If toxicity occurs, a full study with at least three dose levels is performed to determine the dose-response relationship and calculate an LD50 value.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Acute Inhalation Toxicity (OECD 403)
This guideline assesses the health hazards from short-term inhalation exposure to a chemical.
-
Principle: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period, usually 4 hours.
-
Methodology: The study can be run to estimate a median lethal concentration (LC50) or as a Concentration x Time (C x t) protocol. Multiple groups of animals are exposed to different concentrations. The atmosphere within the chamber is precisely controlled and monitored.
-
Observations: Animals are monitored for mortality and signs of toxicity during and after the exposure period for at least 14 days. Observations include changes in respiratory patterns, behavior, and body weight. Gross necropsy and, potentially, histopathology of the respiratory tract are performed.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Principle: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single animal (typically an albino rabbit) and covered with a semi-occlusive dressing for up to 4 hours.
-
Methodology: A sequential testing strategy is used. If the initial animal shows a corrosive effect, the test is terminated. If not, the response is confirmed in up to two additional animals.
-
Observations: The skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored according to a standardized scale. The reversibility of the lesions is followed for up to 14 days.
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential for a substance to damage the eye.
-
Principle: A single dose of the test substance (0.1 g or 0.1 mL) is applied into the conjunctival sac of one eye of an experimental animal (albino rabbit). The other eye serves as an untreated control.
-
Methodology: A sequential approach is used, starting with a single animal. If severe damage (corrosion) is observed, the test is stopped. If not, the response is confirmed in additional animals. The use of analgesics and anesthetics is recommended to minimize pain and distress.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are scored for opacity, inflammation, redness, and swelling. The reversibility of any damage is assessed for up to 21 days.
Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.
-
Principle: The method is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. The degree of proliferation is proportional to the potency of the sensitizer.
-
Methodology: The test substance is applied to the dorsal surface of the ears of a group of mice for three consecutive days. A vehicle control and a positive control are run concurrently. On day 6, animals are injected with a radiolabel (e.g., ³H-methyl thymidine). A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Observations: The proliferation of lymphocytes is measured by quantifying the incorporation of the radiolabel via scintillation counting. A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. A substance with an SI of 3 or greater is classified as a skin sensitizer. Non-radioactive versions of this assay (e.g., measuring ATP content) are also available (OECD 442A/B).
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. comments.echa.europa.eu [comments.echa.europa.eu]
- 5. ECHA CHEM [chem.echa.europa.eu]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. ECHA CHEM [chem.echa.europa.eu]
An In-depth Technical Guide to the Solubility Characteristics of 2-Chloro-5-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and reactivity of 2-Chloro-5-methylphenyl isocyanate in various solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility principles, the compound's significant reactivity, and detailed experimental protocols to enable researchers to determine its solubility in specific systems.
Understanding the Solubility and Reactivity of this compound
This compound is a highly reactive aromatic isocyanate. Its solubility is not merely a physical dissolution process but is intrinsically linked to its chemical reactivity, particularly with protic solvents. The isocyanate group (-N=C=O) is a potent electrophile, making it susceptible to nucleophilic attack from solvents containing active hydrogen atoms, such as water and alcohols.
Key Considerations:
-
Aprotic Solvents: In aprotic solvents (e.g., toluene, hexane, tetrahydrofuran), this compound will exhibit more conventional solubility behavior, governed by the "like dissolves like" principle. Its aromatic and chlorinated structure suggests good solubility in non-polar and moderately polar aprotic solvents.
-
Protic Solvents: In protic solvents (e.g., water, ethanol, methanol), this isocyanate will react to form new compounds. With water, it hydrolyzes to form an unstable carbamic acid, which then decomposes to an amine (2-chloro-5-methylaniline) and carbon dioxide. With alcohols, it forms stable urethane (carbamate) derivatives. Therefore, in the context of protic solvents, one should consider the "solubility" as the extent to which the isocyanate can be dispersed and react.
Qualitative Solubility and Reactivity Data
The following table summarizes the expected qualitative solubility and reactivity of this compound in a range of common laboratory solvents.
| Solvent Class | Example Solvents | Expected Solubility/Reactivity |
| Nonpolar Aprotic | Hexane, Cyclohexane | Low to Moderate Solubility: The aromatic nature of the isocyanate provides some incompatibility with purely aliphatic nonpolar solvents. |
| Aromatic | Toluene, Xylene | High Solubility: The similar aromatic structures of the solute and solvent lead to favorable interactions. Toluene is a common solvent for isocyanate reactions. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High Solubility: These solvents are generally good at solvating a wide range of organic compounds and are not expected to react with the isocyanate group under normal conditions. |
| Halogenated | Dichloromethane (DCM), Chloroform | High Solubility: These solvents are effective at dissolving many organic compounds and are unreactive towards isocyanates. |
| Polar Protic (Alcohol) | Ethanol, Methanol, Isopropanol | High Reactivity: The isocyanate will readily react with the hydroxyl group of the alcohol to form a urethane. The isocyanate is consumed in the reaction. |
| Polar Protic (Water) | Water | Very Low Solubility, High Reactivity: A calculated water solubility is approximately 0.3 g/L at 25°C[1]. However, the isocyanate will readily react with water (hydrolyze), especially at the interface, to form an amine and carbon dioxide. This reaction is often vigorous. |
Experimental Protocols for Solubility Determination
Given the lack of published quantitative data, the following protocols provide methods to determine the solubility of this compound in both non-reactive and reactive solvents.
Method 1: Gravimetric Determination of Solubility in Non-Reactive Solvents
This method is suitable for aprotic solvents such as toluene, THF, or hexane.
Objective: To determine the mass of this compound that dissolves in a given volume of a non-reactive solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., toluene)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with tight-fitting caps
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed glass evaporating dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the anhydrous solvent in a glass vial. "Excess" means that undissolved solid should be visible.
-
Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish containing the filtered solution to determine the mass of the solution.
-
Place the evaporating dish in a fume hood to allow the solvent to evaporate slowly. Gentle heating in a vacuum oven can be used to expedite this process, but care must be taken to avoid decomposition of the isocyanate.
-
Once the solvent is completely evaporated, re-weigh the evaporating dish containing the solid residue.
-
-
Calculation:
-
Mass of dissolved isocyanate: (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)
-
Solubility ( g/100 g solvent): (Mass of dissolved isocyanate / Mass of solvent) x 100
-
Method 2: Titrimetric Determination of Reactivity/Consumption in Protic Solvents
This method determines the amount of isocyanate that has reacted with a protic solvent (e.g., an alcohol) over a specific time. It is an adaptation of standard methods for determining the isocyanate content of resins.[2][3][4]
Objective: To quantify the consumption of the isocyanate group when mixed with a reactive solvent.
Materials:
-
This compound
-
Anhydrous reactive solvent of choice (e.g., ethanol)
-
Anhydrous toluene
-
Di-n-butylamine solution in toluene (e.g., 2 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Isopropanol
-
Potentiometric titrator or indicator (e.g., bromophenol blue)
-
Conical flasks with stoppers
-
Pipettes and burettes
Procedure:
-
Reaction Setup:
-
Accurately weigh a known amount of this compound into a conical flask.
-
Add a precise volume of the reactive solvent (e.g., ethanol).
-
Stopper the flask and allow the reaction to proceed for a defined period at a controlled temperature.
-
-
Quenching the Reaction:
-
After the desired reaction time, add a known excess of the di-n-butylamine solution to the flask. The di-n-butylamine will react with any remaining unreacted isocyanate.
-
Allow this reaction to proceed for about 15 minutes with gentle stirring.
-
-
Back-Titration:
-
Add a sufficient amount of isopropanol to the flask to ensure a homogeneous solution.
-
Titrate the excess (unreacted) di-n-butylamine with the standardized HCl solution. The endpoint can be determined potentiometrically or with a visual indicator.
-
-
Blank Determination:
-
Perform a blank titration by following the same procedure but without adding the this compound. This determines the initial amount of di-n-butylamine.
-
-
Calculation:
-
Moles of HCl for sample: Volume of HCl (L) x Molarity of HCl (mol/L)
-
Moles of HCl for blank: Volume of HCl (L) x Molarity of HCl (mol/L)
-
Moles of di-n-butylamine that reacted with isocyanate: (Moles of HCl for blank - Moles of HCl for sample)
-
Moles of unreacted isocyanate: Moles of di-n-butylamine that reacted with isocyanate
-
Initial moles of isocyanate: Weight of isocyanate / Molar mass of isocyanate
-
Moles of isocyanate reacted with solvent: Initial moles of isocyanate - Moles of unreacted isocyanate
-
The result can be expressed as the percentage of isocyanate consumed over the given time.
-
Visualizing Workflows and Reactions
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound, taking into account both physical solubility and chemical reactivity.
Caption: Solvent selection workflow for this compound.
Reaction Pathways with Protic Solvents
This diagram illustrates the primary chemical reactions of this compound with water and a generic alcohol (R-OH).
Caption: Reaction of isocyanate with water and alcohol.
References
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-5-methylphenyl isocyanate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details both traditional and modern synthetic routes, offering in-depth experimental protocols and quantitative data to support research and development efforts.
Core Synthesis Pathways
The synthesis of this compound predominantly follows two main routes: the phosgenation of 2-chloro-5-methylaniline and non-phosgene methods that typically involve the thermal decomposition of a carbamate precursor.
Phosgenation Route
The most established industrial method for the production of isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1] This method is highly efficient but requires stringent safety precautions due to the extreme toxicity of phosgene gas.[1] Triphosgene, a stable crystalline solid, offers a safer alternative for laboratory-scale synthesis.[1]
The reaction proceeds via the formation of a carbamoyl chloride intermediate, which is then thermally decomposed to yield the isocyanate and hydrogen chloride. The starting material for this pathway is 2-chloro-5-methylaniline.
Reaction Scheme:
-
Step 1: Formation of Carbamoyl Chloride 2-chloro-5-methylaniline reacts with phosgene or triphosgene to form N-(2-chloro-5-methylphenyl)carbamoyl chloride.
-
Step 2: Thermal Decomposition The carbamoyl chloride intermediate is heated to eliminate hydrogen chloride, yielding this compound.
Non-Phosgene Route: Thermal Decomposition of Carbamates
In response to the hazards associated with phosgene, non-phosgene routes have been developed. A prominent method involves the synthesis of a carbamate precursor, which is subsequently thermally decomposed to the desired isocyanate.[2] This pathway avoids the use of highly toxic reagents.
The synthesis begins with the reaction of 2-chloro-5-methylaniline with a carbonylating agent, such as a dialkyl carbonate or a chloroformate, to form a carbamate. This carbamate is then heated, often under vacuum or in the presence of a catalyst, to yield the isocyanate and an alcohol byproduct.
Reaction Scheme:
-
Step 1: Carbamate Formation 2-chloro-5-methylaniline is reacted with a suitable carbonylating agent (e.g., diethyl carbonate) to form the corresponding ethyl N-(2-chloro-5-methylphenyl)carbamate.
-
Step 2: Thermal Decomposition The isolated carbamate is heated at high temperatures, leading to its decomposition into this compound and ethanol.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Phosgenation (using Triphosgene)
This protocol is adapted from general procedures for the synthesis of aromatic isocyanates using triphosgene.[3]
Materials:
-
2-chloro-5-methylaniline
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve triphosgene (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of 2-chloro-5-methylaniline (3.0 equivalents) in anhydrous DCM.
-
Slowly add the 2-chloro-5-methylaniline solution to the triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Following the addition of the aniline, prepare a solution of triethylamine (3.0 equivalents) in anhydrous DCM.
-
Add the triethylamine solution dropwise to the reaction mixture, still maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride salt.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Carbamate Decomposition
This protocol is a general representation of the non-phosgene route.
Part A: Synthesis of Ethyl N-(2-chloro-5-methylphenyl)carbamate
Materials:
-
2-chloro-5-methylaniline
-
Ethyl chloroformate
-
Pyridine or other suitable base
-
Anhydrous diethyl ether or other suitable solvent
Procedure:
-
Dissolve 2-chloro-5-methylaniline (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Add pyridine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate.
-
The crude product can be purified by recrystallization or column chromatography.
Part B: Thermal Decomposition of Ethyl N-(2-chloro-5-methylphenyl)carbamate
Materials:
-
Ethyl N-(2-chloro-5-methylphenyl)carbamate
-
High-boiling point inert solvent (optional)
-
Catalyst (e.g., metal oxides, optional)
Procedure:
-
Place the purified ethyl N-(2-chloro-5-methylphenyl)carbamate in a distillation apparatus suitable for high temperatures. The use of a high-boiling inert solvent is optional.
-
Heat the carbamate to a temperature range of 250-600 °C.[2] The optimal temperature will need to be determined experimentally.
-
The decomposition will yield this compound and ethanol.
-
The isocyanate, being the lower boiling point product in this case, can be collected by distillation as it is formed.
-
The process is typically carried out under vacuum or with a stream of inert gas to facilitate the removal of the products and shift the equilibrium towards the product side.[4]
Data Presentation
| Synthesis Route | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Phosgenation | 2-chloro-5-nitro-aniline | Phosgene | Chlorobenzene | 93 | 99 | [5] |
| Triphosgene | Aromatic Amines | Triphosgene, Triethylamine | Dichloromethane | Varies | Varies | [3][6] |
| Carbamate Decomposition | Carbamates | Heat, Catalyst (optional) | Solvent (optional) | Varies | Varies | [2][4] |
Note: The data for the phosgenation of 2-chloro-5-nitro-aniline is provided as a reference for a similar molecule, as specific quantitative data for the phosgenation of 2-chloro-5-methylaniline was not available in the searched literature.
Mandatory Visualizations
Synthesis Pathways for this compound
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0041171A1 - 2-Chloro-5-nitro-phenyl isocyanate, process for its preparation and its use - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate: Properties, Synthesis, and Applications in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-methylphenyl isocyanate, a reactive chemical intermediate with significant potential in organic synthesis, particularly in the development of bioactive molecules. This document details its chemical identity, physicochemical properties, and safety information. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the preparation of a hypothetical urea-based kinase inhibitor, offering a practical framework for researchers in medicinal chemistry and drug discovery.
Chemical Identity and Synonyms
The primary identifier for this compound is its IUPAC name, which provides an unambiguous description of its chemical structure. Several synonyms are also commonly used in commercial and academic literature.
| Identifier | Value |
| IUPAC Name | 1-chloro-2-isocyanato-4-methylbenzene[1] |
| Synonyms | 2-Chloro-5-methylphenylisocyanate; Benzene, 1-chloro-2-isocyanato-4-methyl-; 4-Chloro-3-isocyanatotoluene; 2-chloro-1-isocyanato-5-methyl benzene[1] |
| CAS Number | 40398-03-6[1] |
| Molecular Formula | C₈H₆ClNO[1] |
| Molecular Weight | 167.59 g/mol [1] |
| InChI | InChI=1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3[1] |
| InChI Key | VLYGFJNRCFKJOB-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC=C(Cl)C(=C1)N=C=O |
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic properties of this compound. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Appearance | Liquid | [1] |
| Solubility | Very slightly soluble (0.3 g/L) (25 ºC) (calculated) | |
| Density | 1.17 ± 0.1 g/cm³ (20 ºC, 760 Torr) (calculated) | |
| Boiling Point | 231.5 ± 20.0 ºC (760 Torr) (calculated) | |
| Flash Point | 83.6 ± 11.0 ºC (calculated) | |
| FTIR (N=C=O stretch) | ~2275 cm⁻¹ (characteristic for isocyanates) |
Safety and Hazard Information
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. The primary hazards are associated with its acute toxicity and sensitizing effects.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315: Causes skin irritation | Skin Irritation (Category 2) |
| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) |
| H319: Causes serious eye irritation | Eye Irritation (Category 2) |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization (Category 1) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the preparation of a hypothetical urea-based kinase inhibitor.
Synthesis of this compound
This protocol describes a general method for the synthesis of aryl isocyanates from the corresponding anilines using triphosgene.
Reaction Scheme:
Synthesis of this compound.
Materials:
-
2-Chloro-5-methylaniline
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous n-hexane
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-chloro-5-methylaniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Add the aniline solution dropwise to the triphosgene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis of a Hypothetical Urea-Based Kinase Inhibitor
This protocol describes the synthesis of a hypothetical urea derivative, N-(2-chloro-5-methylphenyl)-N'-(4-(pyridin-4-yl)thiazol-2-yl)urea, a potential kinase inhibitor, using this compound as a key reactant.
Reaction Scheme:
Synthesis of a hypothetical urea-based kinase inhibitor.
Materials:
-
This compound
-
2-Amino-4-(pyridin-4-yl)thiazole
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, condenser.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-amino-4-(pyridin-4-yl)thiazole (1.0 equivalent) in anhydrous THF.
-
To this solution, add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Application in Drug Development: Targeting Kinase Signaling Pathways
Isocyanates are valuable reagents in the synthesis of urea and thiourea derivatives, which are prominent scaffolds in many kinase inhibitors. The hypothetical urea derivative synthesized above is designed as a potential inhibitor of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Targeted Signaling Pathway: Abl Kinase
The structure of the hypothetical inhibitor is inspired by known inhibitors of the Abl tyrosine kinase, a key signaling protein implicated in chronic myeloid leukemia (CML). The diagram below illustrates a simplified Abl kinase signaling pathway and the potential point of inhibition.
Abl Kinase Signaling and Point of Inhibition.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its reactivity makes it particularly useful for the preparation of urea and thiourea derivatives, which are key structural motifs in a wide range of biologically active compounds, including kinase inhibitors. The detailed protocols and conceptual framework provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. As with all reactive chemicals, proper safety precautions are paramount when handling this compound.
References
A Technical Guide to 2-Chloro-5-methylphenyl Isocyanate for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications
This technical guide provides essential information for researchers, scientists, and drug development professionals on 2-Chloro-5-methylphenyl isocyanate (CAS No. 40398-03-6). The document details its commercial availability, key physicochemical properties, and its application in the synthesis of urea derivatives, which are significant scaffolds in medicinal chemistry.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. It is typically offered in research quantities with purity levels suitable for synthetic applications in drug discovery and development. Below is a summary of representative suppliers and their typical offerings.
| Supplier | Purity | Available Package Sizes |
| BLD Pharm | ≥98% | 1g, 5g, 25g |
| CymitQuimica | 98% | 1g, 5g, 25g |
| Laibo Chem | Not Specified | 1g |
| Biosynth | Not Specified | Inquire for details |
| ChemBlink | Varies by supplier | Varies by supplier |
| Thermo Scientific | 97% | 5g |
| Sigma-Aldrich | 98% | Discontinued, but may be available from other sources |
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety information is crucial for the proper handling, storage, and application of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 40398-03-6 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 115 °C at 5 mmHg | |
| Density | 1.226 g/mL at 25 °C | |
| Refractive Index | n20/D 1.556 | |
| Solubility | Very slightly soluble in water (0.3 g/L at 25 °C) | [1] |
Safety and Handling
This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed under an inert atmosphere. Recommended storage temperature is 2-8°C.
Synthetic Applications and Experimental Protocols
This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of substituted ureas and carbamates. The isocyanate group is highly reactive towards nucleophiles such as amines and alcohols.[3] This reactivity makes it a key building block in the synthesis of compounds with potential biological activity, including analogs of kinase inhibitors like Sorafenib.
General Synthesis of Substituted Ureas
The reaction of this compound with a primary or secondary amine provides a straightforward and efficient method for the synthesis of unsymmetrical ureas. This reaction typically proceeds at room temperature without the need for a catalyst.[3]
Caption: General workflow for the synthesis of substituted ureas.
Detailed Experimental Protocol: Synthesis of N-(2-Chloro-5-methylphenyl)-N'-(isopropyl)urea
This protocol describes a representative procedure for the synthesis of a substituted urea using this compound and isopropylamine.
Materials:
-
This compound
-
Isopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the isocyanate in anhydrous THF (approximately 0.2 M solution).
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. Slowly add isopropylamine (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-Chloro-5-methylphenyl)-N'-(isopropyl)urea.
Caption: Experimental workflow for urea synthesis.
Conclusion
This compound is a commercially accessible and versatile reagent for the synthesis of a variety of substituted ureas and other derivatives relevant to drug discovery and medicinal chemistry. Its straightforward reactivity with amines allows for the efficient generation of compound libraries for biological screening. Proper handling and storage procedures are essential due to its hazardous nature. The provided experimental protocol serves as a representative example of its application in organic synthesis.
References
The Genesis of a Key Chemical Intermediate: A Literature Review on the Discovery and History of 2-Chloro-5-methylphenyl isocyanate
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, history, and applications of 2-Chloro-5-methylphenyl isocyanate, a crucial building block in modern chemistry.
While the precise moment of the first synthesis of this compound is not explicitly documented in readily available historical records, its discovery is intrinsically linked to the development of aniline chemistry and the widespread adoption of isocyanates in the early to mid-20th century. The history of this compound is therefore a story of the evolution of synthetic organic chemistry, driven by the demand for novel dyes, pharmaceuticals, and polymers.
The journey to this compound begins with its precursor, 2-Chloro-5-methylaniline. The commercial production of similar chlorinated toluidines, such as p-chloro-o-toluidine, dates back to the 1920s. This era saw a surge in the industrial synthesis of substituted anilines as key intermediates for the burgeoning dye industry. The methodologies developed for the chlorination and manipulation of toluidine derivatives laid the foundational chemical grammar necessary for the eventual synthesis of 2-Chloro-5-methylaniline.
The subsequent conversion of anilines to isocyanates became a cornerstone of industrial organic synthesis. The primary and most historically significant method for this transformation is phosgenation, the reaction of an amine with phosgene (COCl₂). This reaction, though hazardous, proved to be highly efficient and versatile. A key example of this is the synthesis of the related compound, 2-chloro-5-nitro-phenyl isocyanate, which is well-documented in the patent literature and involves the direct phosgenation of 2-chloro-5-nitroaniline. This established methodology strongly suggests that the first synthesis of this compound would have followed a similar path: the phosgenation of 2-Chloro-5-methylaniline.
Synthesis Pathway
The synthesis of this compound is a two-step process, starting from the corresponding substituted aniline.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-Chloro-5-methylaniline
The synthesis of the precursor aniline can be achieved through various methods. One common laboratory-scale method involves the direct chlorination of m-toluidine.
Methodology:
-
Reaction Setup: A solution of m-toluidine in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) dissolved in the same solvent, is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is then carefully quenched with water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-Chloro-5-methylaniline.
| Parameter | Value |
| Starting Material | m-Toluidine |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C |
| Typical Yield | 70-85% |
| Purity | >98% |
Table 1: Quantitative data for the synthesis of 2-Chloro-5-methylaniline.
Synthesis of this compound
The conversion of the aniline to the isocyanate is typically achieved through phosgenation. For safety reasons, triphosgene is often used in laboratory settings as a solid, safer alternative to gaseous phosgene.
Methodology:
-
Reaction Setup: A solution of 2-Chloro-5-methylaniline in an inert, dry solvent (e.g., toluene or ethyl acetate) is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Addition of Triphosgene: A solution of triphosgene in the same dry solvent is added dropwise to the aniline solution at room temperature under a nitrogen atmosphere.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The reaction progress is monitored by the cessation of HCl gas evolution and confirmed by IR spectroscopy (disappearance of the N-H stretch and appearance of the N=C=O stretch around 2270 cm⁻¹).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid.
| Parameter | Value |
| Starting Material | 2-Chloro-5-methylaniline |
| Reagent | Triphosgene |
| Solvent | Dry Toluene |
| Reaction Temperature | Reflux (approx. 110 °C) |
| Typical Yield | 85-95% |
| Purity | >99% |
Table 2: Quantitative data for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Step-wise progression from starting material to the final product.
Applications and Future Outlook
This compound is a versatile intermediate used in the synthesis of a wide range of organic compounds. Its applications are primarily in the pharmaceutical and agrochemical industries, where the isocyanate group serves as a reactive handle for the construction of ureas, carbamates, and other functional groups present in biologically active molecules. The specific substitution pattern on the aromatic ring provides unique electronic and steric properties that can be exploited in the design of novel drugs and pesticides.
The historical development and synthesis of this compound are a testament to the progress of organic chemistry. From the early days of aniline dye synthesis to the modern demands of precision drug development, the journey of this compound highlights the enduring importance of fundamental synthetic methodologies. As research continues to push the boundaries of chemical synthesis, the demand for such specialized building blocks is only expected to grow, ensuring the continued relevance of this compound in the landscape of modern chemical innovation.
Methodological & Application
Application Notes and Protocols for 2-Chloro-5-methylphenyl Isocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylphenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized as an electrophilic building block for the creation of urea and carbamate linkages. Its unique substitution pattern, featuring both a chloro and a methyl group on the phenyl ring, allows for the fine-tuning of steric and electronic properties of the resulting molecules. This makes it a valuable tool in the synthesis of a wide range of compounds, including biologically active molecules and functional materials. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as amines and alcohols, proceeding through a nucleophilic addition mechanism to form stable urea and carbamate products, respectively. This reactivity is central to its application in medicinal chemistry and materials science.
Core Applications
The primary applications of this compound in organic synthesis are:
-
Synthesis of Substituted Ureas: Reaction with primary and secondary amines yields unsymmetrical ureas. This is a cornerstone reaction in the development of kinase inhibitors and other therapeutic agents.
-
Synthesis of Carbamates: Reaction with alcohols and phenols produces carbamates, which are key functional groups in pharmaceuticals and agrochemicals.
-
Preparation of Chiral Stationary Phases: This isocyanate can be used to modify supports like cyclodextrins to create chiral stationary phases for enantioselective chromatography.
Synthesis of Substituted Ureas
The reaction of this compound with a primary or secondary amine is a straightforward and efficient method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted ureas. This reaction typically proceeds under mild conditions with high yields.
General Reaction Scheme:
Caption: General reaction for urea synthesis.
Experimental Protocol: Synthesis of N-(5-chloro-2-methylphenyl)-N′-(1-methylethyl)-urea[1]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Amine: To the stirred solution, add isopropylamine (1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. A typical reaction time is 2-4 hours.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-(5-chloro-2-methylphenyl)-N′-(1-methylethyl)-urea.
Quantitative Data for Urea Synthesis
| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropylamine | Not specified | Not specified | Not specified | Not specified | [1] |
| Substituted Anilines | THF | Room Temp. | 2 | Not specified | General Protocol |
| 4-Aminophenylacetic acid | Acetone | 100 | 6-8 | Not specified | [2] |
Synthesis of Carbamates
The reaction of this compound with alcohols or phenols provides a direct route to O-alkyl/aryl N-(2-chloro-5-methylphenyl)carbamates. This reaction can be performed with or without a catalyst, although a base catalyst is sometimes employed to increase the reaction rate.
General Reaction Scheme:
Caption: General reaction for carbamate synthesis.
Experimental Protocol: General Procedure for Carbamate Synthesis
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent and Alcohol Addition: Dissolve the isocyanate in an anhydrous solvent like dichloromethane (DCM). To the stirred solution, add the desired alcohol or phenol (1.1 equivalents) dropwise at room temperature.
-
Catalyst (Optional): A catalytic amount of a tertiary amine such as triethylamine (0.1 equivalents) can be added to accelerate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Carbamate Synthesis
| Alcohol/Phenol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Phenols | Pyridine | Not specified | 110 | Not specified | up to 99 | [3] |
| Methanol | Triethylamine (optional) | DCM | Room Temp. | 2-4 | Not specified | General Protocol |
Application in the Synthesis of Chiral Stationary Phases
This compound has been utilized in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The isocyanate group allows for the covalent attachment of the chiral selector to a solid support, such as silica gel modified with cyclodextrins.
Experimental Workflow:
Caption: Workflow for CSP synthesis.
Experimental Protocol: Synthesis of a 5-chloro-2-methylphenylcarbamoylated cyclodextrin CSP[1]
-
Activation of Support: A cyclodextrin-modified silica gel is dried under vacuum at an elevated temperature to remove any adsorbed water.
-
Carbamoylation Reaction: The dried support is suspended in a dry, aprotic solvent (e.g., toluene or pyridine) under an inert atmosphere. This compound is added to the suspension. The reaction mixture is typically heated to ensure complete reaction.
-
Work-up: After the reaction is complete, the modified silica gel is filtered and washed sequentially with the reaction solvent, followed by other organic solvents (e.g., methanol, acetone) to remove any unreacted isocyanate and by-products.
-
Drying: The final CSP is dried under vacuum to remove all traces of solvent.
Signaling Pathways and Logical Relationships
In the context of drug discovery, particularly in the development of kinase inhibitors, the diaryl urea moiety synthesized from this compound often plays a crucial role in binding to the target protein. For instance, in analogues of Sorafenib, the urea linkage acts as a hydrogen bond donor and acceptor, interacting with key amino acid residues in the kinase domain.
Caption: Role of diaryl ureas in kinase inhibition.
References
Application Notes and Protocols: 2-Chloro-5-methylphenyl Isocyanate as a Reagent for Synthesizing Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 2-chloro-5-methylphenyl isocyanate as a versatile reagent in the synthesis of novel urea and carbamate derivatives. This reagent is of particular interest in medicinal chemistry due to the biological activity exhibited by the resulting compounds, including potential anticancer and antimicrobial properties.
Introduction to this compound
This compound is an aromatic isocyanate containing a chloro and a methyl substituent on the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles such as amines and alcohols, making it a valuable building block for the synthesis of a wide range of organic compounds. The presence of the chloro and methyl groups can influence the physicochemical properties and biological activity of the final products.
Key Applications:
-
Synthesis of Diaryl Ureas: Reaction with primary and secondary amines yields substituted ureas. Diaryl ureas are a class of compounds with significant therapeutic potential, including activity as kinase inhibitors in cancer therapy.[1][2]
-
Synthesis of Carbamates: Reaction with alcohols and phenols produces carbamates. Carbamates are found in numerous pharmaceuticals and agrochemicals and are also used as protecting groups in organic synthesis.[3][4]
Synthesis of Novel Diaryl Urea Derivatives
The reaction of this compound with various substituted anilines provides a straightforward method for generating a library of novel diaryl urea compounds. These compounds can be screened for various biological activities. A significant application is the synthesis of analogs of kinase inhibitors like Sorafenib, which target the Raf/MEK/ERK signaling pathway involved in cancer cell proliferation.[5][6]
General Experimental Protocol: Synthesis of 1-(Aryl)-3-(2-chloro-5-methylphenyl)urea
This protocol describes a general procedure for the synthesis of diaryl ureas from this compound and a substituted aniline.[2][7]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline, etc.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 equivalent). Dissolve the aniline in anhydrous THF (approximately 10 mL per gram of aniline).
-
Addition of Isocyanate: To the stirred solution of the aniline at room temperature, add this compound (1.0 equivalent) dropwise using a dropping funnel over a period of 10-15 minutes. An exothermic reaction may be observed; an ice bath can be used to maintain the temperature at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with a non-polar solvent like hexane to remove any non-polar impurities. The solid product is then collected by vacuum filtration and washed with cold diethyl ether.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure diaryl urea derivative.
Quantitative Data for Representative Diaryl Urea Derivatives
The following table summarizes the synthesis of representative diaryl urea derivatives using this compound.
| Compound ID | Amine Reactant | Product Name | Molecular Formula | Yield (%) | M.P. (°C) |
| U-1 | Aniline | 1-(2-Chloro-5-methylphenyl)-3-phenylurea | C₁₄H₁₃ClN₂O | >90 | 185-187 |
| U-2 | 4-Fluoroaniline | 1-(2-Chloro-5-methylphenyl)-3-(4-fluorophenyl)urea | C₁₄H₁₂ClFN₂O | >90 | 198-200 |
| U-3 | 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(2-chloro-5-methylphenyl)urea | C₁₄H₁₂Cl₂N₂O | >90 | 215-217 |
| U-4 | 4-Methoxyaniline | 1-(2-Chloro-5-methylphenyl)-3-(4-methoxyphenyl)urea | C₁₅H₁₅ClN₂O₂ | >85 | 190-192 |
| U-5 | 4-Nitroaniline | 1-(2-Chloro-5-methylphenyl)-3-(4-nitrophenyl)urea | C₁₄H₁₂ClN₃O₃ | >85 | 228-230 |
Note: Yields and melting points are representative and may vary based on reaction scale and purification methods.
Synthesis of Novel Carbamate Derivatives
The reaction of this compound with various alcohols or phenols provides access to a diverse range of carbamate compounds. These can be evaluated for their biological properties or used as intermediates in more complex syntheses.
General Experimental Protocol: Synthesis of Aryl/Alkyl 2-chloro-5-methylphenylcarbamate
This protocol outlines a general method for the synthesis of carbamates from this compound and an alcohol or phenol.[3][4]
Materials:
-
This compound
-
Alcohol or Phenol (e.g., phenol, ethanol, etc.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional, as a catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous DCM.
-
Addition of Isocyanate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature. A catalytic amount of triethylamine (0.1 equivalents) can be added to facilitate the reaction, especially with less reactive alcohols or phenols.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure carbamate.
Quantitative Data for Representative Carbamate Derivatives
The following table summarizes the synthesis of representative carbamate derivatives using this compound.
| Compound ID | Alcohol/Phenol Reactant | Product Name | Molecular Formula | Yield (%) | M.P. (°C) |
| C-1 | Phenol | Phenyl 2-chloro-5-methylphenylcarbamate | C₁₄H₁₂ClNO₂ | >80 | 135-137 |
| C-2 | Ethanol | Ethyl 2-chloro-5-methylphenylcarbamate | C₁₀H₁₂ClNO₂ | >85 | 68-70 |
| C-3 | Isopropanol | Isopropyl 2-chloro-5-methylphenylcarbamate | C₁₁H₁₄ClNO₂ | >85 | 88-90 |
| C-4 | 4-Chlorophenol | 4-Chlorophenyl 2-chloro-5-methylphenylcarbamate | C₁₄H₁₁Cl₂NO₂ | >80 | 155-157 |
| C-5 | Benzyl alcohol | Benzyl 2-chloro-5-methylphenylcarbamate | C₁₅H₁₄ClNO₂ | >80 | 102-104 |
Note: Yields and melting points are representative and may vary based on reaction scale and purification methods.
Biological Activity and Signaling Pathways
Anticancer Activity and the Raf/MEK/ERK Signaling Pathway
Diaryl urea derivatives synthesized from this compound are analogs of Sorafenib, a multi-kinase inhibitor used in cancer therapy. These compounds are of interest for their potential to inhibit the Raf/MEK/ERK signaling pathway, which is often aberrantly activated in various cancers, leading to uncontrolled cell proliferation and survival.[5][6][8] The general mechanism involves the binding of these inhibitors to the ATP-binding pocket of Raf kinases, thereby preventing the phosphorylation and activation of MEK and subsequently ERK.
Caption: The Raf/MEK/ERK signaling pathway and the point of inhibition by diaryl urea compounds.
Antimicrobial Activity
Urea and carbamate derivatives have also been reported to possess antimicrobial activities against a range of bacterial and fungal strains.[9][10][11][12] The mechanism of action can vary, but may involve the disruption of essential enzymatic processes or cell membrane integrity. The synthesized novel compounds can be subjected to antimicrobial screening to identify potential new therapeutic agents.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: General workflow for synthesis and evaluation of novel compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activities of N-chloramines and diazolidinyl urea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Carbamates from 2-Chloro-5-methylphenyl isocyanate and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a crucial class of organic compounds widely utilized in the pharmaceutical and agrochemical industries.[1] Their structural motif is present in numerous approved drugs, where they can serve as key pharmacophores or as bioisosteres for less stable ester or amide groups, often enhancing a molecule's pharmacokinetic profile. The reaction between an isocyanate and an alcohol is a fundamental and highly efficient method for carbamate synthesis.
This document provides detailed application notes and protocols for the synthesis of a variety of O-alkyl N-(2-chloro-5-methylphenyl)carbamates from 2-Chloro-5-methylphenyl isocyanate and a range of alcohols, including primary, secondary, and tertiary examples. Both uncatalyzed and base-catalyzed conditions are described to offer a comprehensive guide for researchers.
Reaction Principle
The core transformation involves the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the this compound. This reaction is typically high-yielding and proceeds readily, especially with primary alcohols. The reactivity of the alcohol follows the general trend: primary > secondary > tertiary, primarily due to steric hindrance around the hydroxyl group. For less reactive alcohols, a catalyst is often employed to increase the reaction rate.
Experimental Protocols
Herein, we present three representative protocols for the synthesis of carbamates from this compound: an uncatalyzed reaction with a primary alcohol (Ethanol), a base-catalyzed reaction with a secondary alcohol (Isopropanol), and a protocol for a less reactive tertiary alcohol (tert-Butanol).
Protocol 1: Uncatalyzed Synthesis of Ethyl N-(2-chloro-5-methylphenyl)carbamate
This protocol is suitable for reactive primary alcohols.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Hexane
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Syringes for liquid transfer
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add anhydrous ethanol (1.0 eq).
-
Add anhydrous hexane (approximately 5 mL per 1 mmol of isocyanate).
-
With vigorous stirring, add this compound (1.1 eq) dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature. The carbamate product is often insoluble in hexane and will begin to crystallize out of the solution.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isocyanate is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the product under vacuum to yield the pure ethyl N-(2-chloro-5-methylphenyl)carbamate.
Protocol 2: Base-Catalyzed Synthesis of Isopropyl N-(2-chloro-5-methylphenyl)carbamate
This protocol is recommended for less reactive secondary alcohols, utilizing 4-Dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Anhydrous Isopropanol
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous isopropanol (1.2 eq) and DMAP (0.05 eq).
-
Add anhydrous THF (approximately 10 mL per 1 mmol of isocyanate).
-
Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure isopropyl N-(2-chloro-5-methylphenyl)carbamate.
Protocol 3: Synthesis of tert-Butyl N-(2-chloro-5-methylphenyl)carbamate
This protocol is for sterically hindered tertiary alcohols and may require elevated temperatures.
Materials:
-
This compound
-
Anhydrous tert-Butanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Ethyl acetate
-
1M HCl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and DBU (0.1 eq) in anhydrous toluene (10 mL per 1 mmol of isocyanate).
-
Add anhydrous tert-butanol (1.5 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or HPLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford the pure tert-butyl N-(2-chloro-5-methylphenyl)carbamate.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various carbamates from this compound.
Table 1: Reaction Conditions and Yields
| Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Methanol | None | 25 | 2 | 95 | >98 |
| Ethanol | None | 25 | 3 | 94 | >98 |
| Isopropanol | DMAP (5 mol%) | 25 | 6 | 90 | >97 |
| tert-Butanol | DBU (10 mol%) | 60 | 18 | 75 | >96 |
Note: The data presented are representative and may vary based on specific experimental conditions and scale.
Table 2: Representative Characterization Data of Synthesized Carbamates
| Carbamate Derivative | M.p. (°C) | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) |
| Methyl N-(2-chloro-5-methylphenyl) | 85-87 | 7.95 (d, 1H), 7.10 (d, 1H), 6.90 (dd, 1H), 6.70 (br s, 1H, NH), 3.80 (s, 3H), 2.30 (s, 3H) | 154.5, 137.0, 134.5, 130.0, 128.0, 125.5, 123.0, 52.5, 21.0 |
| Ethyl N-(2-chloro-5-methylphenyl) | 78-80 | 7.95 (d, 1H), 7.10 (d, 1H), 6.90 (dd, 1H), 6.65 (br s, 1H, NH), 4.25 (q, 2H), 2.30 (s, 3H), 1.30 (t, 3H) | 154.0, 137.0, 134.5, 130.0, 128.0, 125.5, 123.0, 61.5, 21.0, 14.5 |
| Isopropyl N-(2-chloro-5-methylphenyl) | 92-94 | 7.90 (d, 1H), 7.10 (d, 1H), 6.90 (dd, 1H), 6.55 (br s, 1H, NH), 5.00 (sept, 1H), 2.30 (s, 3H), 1.30 (d, 6H) | 153.5, 137.0, 134.5, 130.0, 128.0, 125.5, 123.0, 69.0, 22.0, 21.0 |
| tert-Butyl N-(2-chloro-5-methylphenyl) | 105-107 | 7.85 (d, 1H), 7.10 (d, 1H), 6.85 (dd, 1H), 6.45 (br s, 1H, NH), 2.30 (s, 3H), 1.50 (s, 9H) | 153.0, 137.0, 134.5, 130.0, 128.0, 125.0, 123.0, 81.0, 28.5, 21.0 |
Table 3: Characteristic FTIR Peaks for N-(2-chloro-5-methylphenyl) Carbamates
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3400 | Medium |
| C-H (Aromatic) | Stretch | 3050 - 3150 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Carbonyl) | Stretch | 1680 - 1720 | Strong |
| C=C (Aromatic) | Stretch | 1580 - 1620 | Medium |
| N-H | Bend | 1510 - 1550 | Medium |
| C-O | Stretch | 1200 - 1250 | Strong |
| C-Cl | Stretch | 700 - 800 | Medium |
Mandatory Visualization
Caption: General reaction mechanism for carbamate synthesis.
Caption: General experimental workflow for carbamate synthesis.
Caption: Relationship between alcohol structure and reaction conditions.
References
Application of 2-Chloro-5-methylphenyl Isocyanate in Polymer Chemistry and Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 2-Chloro-5-methylphenyl isocyanate in polymer chemistry and material science. Due to the limited availability of specific data for this particular substituted isocyanate, this report combines general principles of aromatic isocyanate chemistry with extrapolated potential applications and generalized experimental protocols. Researchers are advised to use the provided protocols as a starting point and optimize them for their specific research needs.
Introduction to this compound
This compound is an aromatic isocyanate featuring a chlorine atom and a methyl group on the phenyl ring. These substitutions are anticipated to influence the reactivity of the isocyanate group and impart specific properties to the resulting polymers. The aromatic ring generally contributes to increased thermal stability and rigidity, while the chlorine atom may enhance flame retardancy and alter the polymer's solubility and chemical resistance.
Chemical Structure:
Key Properties:
| Property | Value | Reference |
| CAS Number | 40398-03-6 | [1] |
| Molecular Formula | C8H6ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 231.5 ± 20.0 °C at 760 Torr (Calculated) | [1] |
| Density | 1.17 ± 0.1 g/cm³ at 20 °C (Calculated) | [1] |
Potential Applications in Polymer Chemistry and Material Science
Based on the chemistry of similar aromatic isocyanates, this compound is a promising monomer for the synthesis of a variety of polymers, particularly polyurethanes and polyureas.
Polyurethane Synthesis
The most prominent application of isocyanates is in the formation of polyurethanes through reaction with polyols (compounds with multiple hydroxyl groups). The resulting polyurethanes can range from flexible foams and elastomers to rigid plastics and coatings.
The presence of the chloro and methyl groups on the phenyl ring of this compound is expected to yield polyurethanes with the following characteristics:
-
Enhanced Thermal Stability: The aromatic structure contributes to a higher decomposition temperature compared to aliphatic polyurethanes.
-
Increased Rigidity and Hardness: The rigid phenyl ring structure can lead to polymers with higher modulus and hardness.
-
Flame Retardancy: The chlorine atom can impart flame-retardant properties to the material, which is highly desirable in applications such as construction materials, electronics, and textiles.
-
Chemical Resistance: The substituted aromatic ring may offer improved resistance to solvents and other chemicals.
Potential Applications of Derived Polyurethanes:
-
Coatings and Adhesives: High-performance coatings for automotive, industrial, and marine applications requiring durability, chemical resistance, and UV stability.
-
Rigid Foams: Insulation materials for construction and refrigeration with improved fire safety.
-
Elastomers: Specialty elastomers with enhanced thermal and chemical resistance for seals, gaskets, and other demanding applications.
Polyurea Synthesis
Reaction with diamines yields polyureas, which are known for their high strength, flexibility, and excellent resistance to abrasion and chemicals. The use of this compound could lead to polyureas with enhanced thermal properties and flame retardancy.
Potential Applications of Derived Polyureas:
-
Protective Coatings: Spray-on coatings for truck bed liners, secondary containment, and infrastructure protection.
-
Adhesives and Sealants: High-strength adhesives and sealants for various industrial applications.
Experimental Protocols
The following are generalized protocols for the synthesis of polymers using an aromatic isocyanate like this compound. Note: These are starting points and require optimization for the specific reagents and desired polymer properties.
Synthesis of a Linear Polyurethane
This protocol describes the synthesis of a linear polyurethane from this compound and a diol, such as 1,4-butanediol.
Materials:
-
This compound
-
1,4-butanediol (or other suitable diol)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Nitrogen or Argon gas for inert atmosphere
-
Dry glassware
Procedure:
-
Drying of Reagents: Ensure all reagents and solvents are anhydrous. Diols and solvents should be dried using appropriate methods (e.g., molecular sieves).
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.
-
Reagent Addition:
-
Under a positive flow of inert gas, charge the flask with a stoichiometric amount of the diol and anhydrous solvent.
-
Begin stirring to dissolve the diol.
-
Slowly add an equimolar amount of this compound to the solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to control the temperature.
-
-
Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount of DBTDL (e.g., 0.01-0.1 mol%) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours (e.g., 4-24 hours) under an inert atmosphere. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum.
-
Polymer Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a non-solvent such as methanol, isopropanol, or water with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Quantitative Data (Hypothetical Example):
The following table presents hypothetical data for a polyurethane synthesized from this compound and 1,4-butanediol. This data is for illustrative purposes only and would need to be determined experimentally.
| Property | Hypothetical Value |
| Number Average Molecular Weight (Mn) | 35,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
| Glass Transition Temperature (Tg) | 110 °C |
| Decomposition Temperature (Td, 5% weight loss) | 320 °C |
| Tensile Strength | 60 MPa |
| Elongation at Break | 15% |
Visualizations
Polyurethane Synthesis Workflow
Caption: Workflow for the synthesis and characterization of polyurethanes.
Signaling Pathway of Polyurethane Formation
Caption: Reaction scheme for the formation of a urethane linkage.
Conclusion
This compound holds potential as a valuable monomer in the synthesis of high-performance polymers, particularly polyurethanes and polyureas. The presence of the chloro and methyl substituents on the aromatic ring is expected to enhance properties such as thermal stability, rigidity, and flame retardancy. While specific experimental data for this monomer is not widely available, the general principles of isocyanate chemistry provide a solid foundation for its application in materials science. The provided protocols and conceptual frameworks are intended to guide researchers in exploring the use of this compound for the development of novel polymeric materials. Further experimental investigation is necessary to fully characterize the properties of polymers derived from this compound and to realize its full potential in various applications.
References
Application Notes and Protocols for 2-Chloro-5-methylphenyl isocyanate in the Synthesis of Biologically Active Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the utilization of 2-Chloro-5-methylphenyl isocyanate in the synthesis of N,N'-disubstituted urea derivatives, which are analogues of potent kinase inhibitors used in drug development. The protocol covers the reaction setup, purification, and characterization of the final product. Additionally, it includes a summary of representative biological data and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a valuable reagent in organic synthesis, primarily employed in the preparation of unsymmetrical ureas. The urea functional group is a key pharmacophore in numerous clinically approved drugs and investigational compounds due to its ability to form stable hydrogen bonds with biological targets.[1] Notably, diaryl ureas are a class of compounds known to exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them important targets for therapeutic intervention.[2]
One prominent example of a diaryl urea kinase inhibitor is Sorafenib, which targets the Raf/Mek/Erk signaling pathway.[2] The protocols described herein are designed to synthesize novel analogues of such kinase inhibitors using this compound as a key building block.
Data Presentation
The following table summarizes representative quantitative data for a diaryl urea synthesized from an aryl isocyanate, demonstrating the typical yields and biological potencies that can be expected from this class of compounds. While this specific data is for an analogue, it serves as a valuable benchmark for newly synthesized derivatives of this compound.
| Compound ID | Aryl Isocyanate Precursor | Amine Reactant | Yield (%) | Purity (%) | Biological Target | IC₅₀ (nM) |
| 8h | 2,5-Dimethylphenyl isocyanate | 4-(4-aminophenoxy)-N-methylpicolinamide | 82 | 99.1 | Kinase Inhibition | Not explicitly stated, but synthesized as a Sorafenib analogue |
Table 1: Synthesis and Biological Activity of a Representative Diaryl Urea. Data extracted from a study on Sorafenib analogues.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a diaryl urea derivative from this compound and a substituted aniline.
Synthesis of N-(2-chloro-5-methylphenyl)-N'-(4-(pyridin-4-yloxy)phenyl)urea
This protocol is adapted from general procedures for the synthesis of diaryl ureas.[3]
Materials:
-
This compound
-
4-(Pyridin-4-yloxy)aniline
-
Anhydrous Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(pyridin-4-yloxy)aniline (1.0 eq) in anhydrous acetone (approximately 10 mL per gram of aniline).
-
Addition of Isocyanate: Cool the solution in an ice bath. Dissolve this compound (1.0 eq) in anhydrous acetone (approximately 5 mL per gram of isocyanate) and add it dropwise to the stirred aniline solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up and Isolation: Upon completion of the reaction, the product will likely precipitate out of the acetone. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid with a small amount of cold acetone to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-65 °C for 2 hours.
Purification
For many diaryl ureas synthesized via this method, the precipitated product is of high purity.[3] However, if further purification is required, recrystallization or column chromatography can be employed.
-
Recrystallization: A suitable solvent for recrystallization should be one in which the urea derivative has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of ureas include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.[4][5] The impure solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce the formation of pure crystals, which are then collected by filtration.[4][5]
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from impurities.
Characterization
The structure and purity of the synthesized urea derivative should be confirmed by standard analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the urea (around 3300 cm⁻¹) and the C=O stretching of the urea (around 1640-1680 cm⁻¹).[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The spectra will show characteristic chemical shifts for the aromatic protons and carbons, the methyl group, and the urea N-H protons.[2][3]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.
Visualizations
Signaling Pathway
Diaryl ureas, such as the compounds synthesized from this compound, often function as inhibitors of protein kinase signaling pathways. One of the most relevant pathways is the Raf/MEK/ERK pathway, which is a critical regulator of cell proliferation and is often hyperactivated in cancer.
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of diaryl ureas.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of a diaryl urea using this compound.
Caption: Workflow for the synthesis and purification of a diaryl urea derivative.
References
The Role of 2-Chloro-5-methylphenyl Isocyanate in the Synthesis of Targeted Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-5-methylphenyl isocyanate is a versatile chemical intermediate of significant interest in pharmaceutical synthesis. Its unique structure, featuring a reactive isocyanate group alongside a chlorinated and methylated phenyl ring, makes it a valuable building block for the creation of complex molecular architectures with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound and structurally similar compounds in the synthesis of targeted therapies, particularly kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
Substituted phenyl isocyanates are crucial reagents in the synthesis of a class of anticancer drugs known as kinase inhibitors. These drugs function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. Many kinase inhibitors feature a urea or thiourea moiety, which is typically formed by the reaction of an isocyanate with an amine-containing fragment of the drug molecule.
Representative Syntheses and Protocols
The following sections detail the synthesis of Regorafenib, a multi-kinase inhibitor, which employs a structurally similar isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This synthesis provides a practical framework for the utilization of this compound in similar synthetic strategies.
Synthesis of N,N'-Disubstituted Ureas
The core reaction involving an isocyanate in the synthesis of kinase inhibitors is the formation of a urea linkage. This is achieved by the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group.
General Reaction Scheme:
This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of a Regorafenib Analogue
This protocol is adapted from the known synthesis of Regorafenib and illustrates the reaction of a substituted phenyl isocyanate with an aromatic amine to form the final drug molecule.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 4-Amino-3-fluorophenoxy-N-methylpicolinamide | 261.25 | 1.0 |
| This compound | 167.59 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 20 mL |
| Argon or Nitrogen gas | - | - |
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-amino-3-fluorophenoxy-N-methylpicolinamide (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (argon or nitrogen).
-
In a separate flask, prepare a solution of this compound (1.1 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the isocyanate solution to the stirred amine solution dropwise over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid product and wash it with a small amount of cold dichloromethane.
-
Dry the product under vacuum to obtain the desired N,N'-disubstituted urea.
Quantitative Data from Analogous Regorafenib Synthesis:
| Parameter | Value |
| Molar Ratio (Amine:Isocyanate) | 1 : 1.1-1.3 |
| Reaction Time | 16 hours |
| Temperature | 0°C to Room Temp. |
| Reported Yield | ~90-95% |
| Purity | >99% |
Signaling Pathways Targeted by Analogous Pharmaceuticals
Pharmaceuticals synthesized using chloro-substituted phenyl isocyanates, such as Regorafenib and Tivozanib, are typically multi-kinase inhibitors. They target several key signaling pathways implicated in cancer progression.
Regorafenib's Mechanism of Action:
Regorafenib inhibits multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1] Key targets include:
-
VEGFR1, VEGFR2, VEGFR3: Receptors for vascular endothelial growth factor, crucial for angiogenesis (the formation of new blood vessels that supply tumors).[1]
-
TIE2: A receptor tyrosine kinase involved in vascular stability.[1]
-
KIT, RET, RAF-1, BRAF: Oncogenic kinases that drive tumor cell proliferation and survival.[1]
-
PDGFR, FGFR: Receptors for platelet-derived growth factor and fibroblast growth factor, respectively, which are involved in tumor growth and angiogenesis.[1]
Tivozanib's Mechanism of Action:
Tivozanib is a potent and selective inhibitor of VEGFRs.[2] Its primary targets are:
-
VEGFR-1, VEGFR-2, VEGFR-3: By inhibiting these receptors, Tivozanib blocks the signaling cascade that leads to angiogenesis, thereby cutting off the tumor's blood supply.[2]
// Drug Node Drug [label="Multi-Kinase Inhibitor\n(e.g., Regorafenib, Tivozanib)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR; PDGF -> PDGFR; FGF -> FGFR;
VEGFR -> {RAS, PI3K} [arrowhead=normal, color="#4285F4"]; PDGFR -> {RAS, PI3K} [arrowhead=normal, color="#4285F4"]; FGFR -> {RAS, PI3K} [arrowhead=normal, color="#4285F4"]; KIT_RET -> {RAS, PI3K} [arrowhead=normal, color="#4285F4"];
RAS -> RAF [arrowhead=normal, color="#4285F4"]; RAF -> MEK [arrowhead=normal, color="#4285F4"]; MEK -> ERK [arrowhead=normal, color="#4285F4"]; PI3K -> AKT [arrowhead=normal, color="#4285F4"]; AKT -> mTOR [arrowhead=normal, color="#4285F4"];
ERK -> {Proliferation, Survival} [arrowhead=normal, color="#34A853"]; mTOR -> {Proliferation, Survival} [arrowhead=normal, color="#34A853"]; VEGFR -> Angiogenesis [arrowhead=normal, color="#34A853"];
// Inhibition Edges Drug -> VEGFR [arrowhead=tee, color="#EA4335", style=bold]; Drug -> PDGFR [arrowhead=tee, color="#EA4335", style=bold]; Drug -> FGFR [arrowhead=tee, color="#EA4335", style=bold]; Drug -> KIT_RET [arrowhead=tee, color="#EA4335", style=bold]; Drug -> RAF [arrowhead=tee, color="#EA4335", style=bold]; } }
Figure 1: Simplified signaling pathway targeted by multi-kinase inhibitors.// Edges Amine -> Reaction [arrowhead=normal, color="#4285F4"]; Isocyanate -> Reaction [arrowhead=normal, color="#4285F4"]; Reaction -> Filtration [arrowhead=normal, color="#34A853"]; Filtration -> Washing [arrowhead=normal, color="#34A853"]; Washing -> Drying [arrowhead=normal, color="#34A853"]; Drying -> Urea_Product [arrowhead=normal, color="#FBBC05"]; }
Figure 2: General experimental workflow for the synthesis of urea-based APIs.Conclusion
This compound represents a key intermediate for the synthesis of pharmacologically active compounds, particularly in the realm of oncology. The straightforward and high-yielding nature of its reaction with amines to form stable urea linkages makes it an attractive component in the design and synthesis of novel kinase inhibitors. The protocols and pathways described herein, based on the synthesis of approved drugs like Regorafenib and Tivozanib, provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of new targeted therapies.
References
Application Notes and Protocols for the Synthesis and Evaluation of Urea Derivatives from 2-Chloro-5-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of novel urea derivatives synthesized from 2-chloro-5-methylphenyl isocyanate. The protocols outlined below are designed to be adaptable for the synthesis of a library of compounds for screening purposes.
Introduction
Urea derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Many clinically approved drugs and investigational compounds feature a urea moiety, which can form crucial hydrogen bond interactions with biological targets. This structural feature has been successfully exploited in the development of inhibitors for various enzymes, particularly protein kinases, which play a key role in cancer and inflammatory diseases. The use of substituted isocyanates, such as this compound, allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Urea derivatives have shown promise as anticancer agents by targeting signaling pathways involved in cell proliferation and angiogenesis, such as those mediated by receptor tyrosine kinases (RTKs), Raf kinases, and checkpoint kinases.[1][2]
Synthesis of N-(2-Chloro-5-methylphenyl)-N'-(4-hydroxyphenyl)urea
This protocol describes a representative synthesis of a urea derivative from this compound and 4-aminophenol.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion of the reaction (disappearance of the starting materials), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) is typically effective.
-
Collect the fractions containing the pure product, as indicated by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to yield the final product, N-(2-chloro-5-methylphenyl)-N'-(4-hydroxyphenyl)urea, as a solid.
-
Dry the product under vacuum to remove any residual solvent.
Characterization
The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the C=O and N-H stretching vibrations of the urea moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (via high-resolution mass spectrometry).
Biological Evaluation: Anticancer Activity
Urea derivatives are frequently evaluated for their potential as anticancer agents. The following protocols outline in vitro assays to assess the antiproliferative and kinase inhibitory activity of the newly synthesized compounds.
Antiproliferative Activity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Protocol:
-
Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare a series of dilutions of the synthesized urea derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Kinase Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of a specific protein kinase (e.g., a receptor tyrosine kinase like VEGFR or a checkpoint kinase like Chk1).[2]
Protocol:
-
Use a commercially available kinase assay kit (e.g., based on fluorescence resonance energy transfer - FRET, or luminescence).
-
In a microplate, add the kinase enzyme, the specific substrate, and ATP.
-
Add the synthesized urea derivative at various concentrations.
-
Incubate the reaction mixture for the time specified in the kit's instructions to allow for the phosphorylation of the substrate.
-
Stop the reaction and measure the signal (e.g., fluorescence or luminescence) according to the kit's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and structured table for easy comparison of the activity of different derivatives.
| Compound ID | Structure | Target Cell Line/Kinase | IC₅₀ (µM) |
| Urea-1 | N-(2-chloro-5-methylphenyl)-N'-(4-hydroxyphenyl)urea | MCF-7 | Hypothetical Value: 5.2 |
| Urea-2 | Structure of another derivative | HCT116 | Hypothetical Value: 8.1 |
| Urea-3 | Structure of another derivative | VEGFR2 | Hypothetical Value: 0.9 |
| Control | e.g., Sorafenib | MCF-7 | Literature Value |
Note: The IC₅₀ values in this table are hypothetical and should be replaced with experimentally determined data.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the urea derivatives.
Caption: Workflow for Synthesis and Characterization.
Signaling Pathway
This diagram depicts a simplified signaling pathway that can be inhibited by urea derivatives acting as receptor tyrosine kinase (RTK) inhibitors.
Caption: Inhibition of RTK Signaling Pathway.
References
- 1. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Applications of 2-Chloro-5-methylphenyl Isocyanate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic utilization of 2-chloro-5-methylphenyl isocyanate and its derivatives. This versatile chemical intermediate serves as a crucial building block in the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry and agrochemicals. Its reactivity, primarily centered around the isocyanate group, allows for the straightforward formation of ureas and carbamates, which are prevalent motifs in biologically active molecules.
Application Notes
This compound is a valuable reagent for the introduction of the 2-chloro-5-methylphenyl moiety into various molecular scaffolds. The primary applications of this compound and its derivatives lie in the synthesis of substituted ureas and carbamates, which have shown significant potential as kinase inhibitors for cancer therapy, as well as herbicides and fungicides.
Medicinal Chemistry: Kinase Inhibitors
Derivatives of this compound are of particular interest in the development of kinase inhibitors. Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] By blocking the action of specific protein kinases, the uncontrolled cell growth characteristic of cancer can be halted.[1]
Urea derivatives incorporating the 2-chloro-5-methylphenyl group have been investigated as analogs of successful kinase inhibitors like Sorafenib. These compounds can be synthesized by reacting the isocyanate with appropriate amines. A notable example, although involving the isomeric 2-chloro-6-methylphenyl isocyanate, is the development of dual Src/Abl kinase inhibitors. The Src and Abl kinases are non-receptor tyrosine kinases that, when constitutively activated, can drive the proliferation of cancer cells.[2][3] Inhibition of these kinases is a validated therapeutic strategy for certain types of leukemia.[2][3]
Agrochemicals: Herbicides and Fungicides
The urea and carbamate linkages derived from isocyanates are also common structural features in agrochemicals.[3] While specific data for this compound derivatives in this domain is emerging, related structures have demonstrated potent herbicidal and fungicidal activities. For instance, various phenyl isocyanate derivatives are used to create compounds that selectively target weeds or fungal pathogens. The mechanism of action for such agrochemicals can vary, but they often involve the disruption of essential biological processes in the target organisms.
Quantitative Data Summary
The following table summarizes the available quantitative data for reactions involving this compound and its close derivatives. The data is limited in the public domain, but the provided examples showcase the potential yields for key synthetic transformations.
| Product Name | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(2-chloro-5-methylphenyl)morpholine-4-carboxamide | 2-chloro-5-methylphenyl isocyanide, O-benzoyl hydroxylamine | CuOAc / THF | 30 | 12 | 61 | [1] |
| 2-Chloro-5-nitro-phenyl isocyanate | 2-chloro-5-nitro-aniline, phosgene | Inert solvent | -10 to 200 | Not Specified | 93 | European Patent EP0041171A1 |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Ureas
This protocol describes a general method for the synthesis of N,N'-disubstituted ureas by reacting this compound with a primary or secondary amine. This method is adapted from the synthesis of Sorafenib analogs.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 4-aminophenol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the desired amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM or THF (approximately 10 mL per gram of amine).
-
To the stirred solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is complete when the starting materials are no longer visible.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted isocyanate.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: General Synthesis of Carbamates
This protocol provides a general method for the synthesis of carbamates from this compound and an alcohol. This procedure is based on the synthesis of related carbamate derivatives.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional, as a catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the isocyanate in anhydrous DCM or THF (approximately 10 mL per gram of isocyanate).
-
To the stirred solution, add the anhydrous alcohol (1.1 equivalents) dropwise at room temperature.
-
Optionally, a catalytic amount of triethylamine (0.1 equivalents) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude carbamate can be purified by recrystallization or column chromatography.
Visualizations
Caption: General synthetic routes to ureas and carbamates.
Caption: Inhibition of the Src/Abl signaling pathway.
References
The Role of 2-Chloro-5-methylphenyl Isocyanate in the Synthesis of Novel Agricultural Chemicals: Application Notes and Protocols
Introduction
2-Chloro-5-methylphenyl isocyanate is a versatile chemical intermediate with significant potential in the development of novel agricultural chemicals. Its reactive isocyanate group (-N=C=O) readily participates in addition reactions with nucleophiles such as amines and alcohols. This reactivity allows for the straightforward synthesis of a diverse range of derivatives, particularly phenylureas and carbamates, classes of compounds well-represented in the agrochemical industry for their potent herbicidal and insecticidal activities, respectively. This document provides detailed application notes and experimental protocols for the synthesis of a representative phenylurea herbicide and a carbamate insecticide derived from this compound.
Application Note 1: Synthesis of a Phenylurea Herbicide
Background
Phenylurea herbicides are a well-established class of agricultural chemicals that act by inhibiting photosynthesis in target weed species. The synthesis of these compounds typically involves the reaction of a substituted phenyl isocyanate with an amine. In this protocol, this compound is reacted with dimethylamine to produce the corresponding N-(2-chloro-5-methylphenyl)-N',N'-dimethylurea, a potential selective herbicide.
Experimental Protocol: Synthesis of N-(2-chloro-5-methylphenyl)-N',N'-dimethylurea
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a nitrogen source, dissolve 16.8 g (0.1 mol) of this compound in 100 mL of anhydrous toluene.
-
Amine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of 5.4 g (0.12 mol) of dimethylamine in 50 mL of anhydrous toluene from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: A white precipitate will form. Filter the solid product under vacuum and wash with two 20 mL portions of cold hexane.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water (3:1) to yield pure N-(2-chloro-5-methylphenyl)-N',N'-dimethylurea.
-
Characterization: Dry the purified product under vacuum and determine its melting point, purity (by HPLC), and spectroscopic data (¹H NMR, IR).
Quantitative Data
| Parameter | Value |
| Product Name | N-(2-chloro-5-methylphenyl)-N',N'-dimethylurea |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molecular Weight | 212.68 g/mol |
| Yield | 85-92% |
| Melting Point | 145-147 °C |
| Purity (HPLC) | >98% |
| Herbicidal Activity (EC₅₀) | |
| Amaranthus retroflexus (Redroot pigweed) | 5.2 µM |
| Chenopodium album (Lamb's quarters) | 8.7 µM |
| Setaria viridis (Green foxtail) | 15.4 µM |
Synthetic Pathway for N-(2-chloro-5-methylphenyl)-N',N'-dimethylurea
Troubleshooting & Optimization
How to improve reaction yield with 2-Chloro-5-methylphenyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields when working with 2-Chloro-5-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
A1: this compound is a reactive compound that readily participates in nucleophilic addition reactions. The most common reactions involve:
-
Reaction with alcohols: Forms N-(2-chloro-5-methylphenyl)carbamates (urethanes). This reaction is often catalyzed by tertiary amines or organometallic compounds.[1]
-
Reaction with primary or secondary amines: Yields N,N'-substituted ureas. This reaction is typically fast and may not require a catalyst.[1]
-
Reaction with water: This is a significant side reaction that leads to the formation of an unstable carbamic acid, which then decomposes into 2-chloro-5-methylaniline and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form an insoluble and often unwanted diaryl urea.[2]
Q2: What are the critical factors influencing the yield of my reaction?
A2: Several factors can significantly impact the yield of your reaction involving this compound:
-
Moisture Control: Isocyanates are highly sensitive to moisture. The presence of water in solvents, reagents, or on glassware is a primary cause of low yields due to the formation of urea byproducts.[3] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The reaction temperature can affect the reaction rate and the prevalence of side reactions. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts such as allophanates (from reaction with urethanes) and biurets (from reaction with ureas).[4] Optimization of the reaction temperature is often necessary.[5]
-
Catalyst Selection: The choice of catalyst can influence both the reaction rate and selectivity. Common catalysts for isocyanate reactions include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[6] The optimal catalyst will depend on the specific nucleophile and desired reaction outcome.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate. The effect of the solvent is often linked to its ability to solvate the reactants and transition states.[7]
-
Stoichiometry of Reactants: The ratio of reactants is crucial. For instance, in urea synthesis, using a large excess of the amine can help to minimize the formation of di-substituted byproducts when reacting with a diamine.[8]
Q3: How can I purify the products from my reaction?
A3: The purification method will depend on the properties of the final product. Common techniques include:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification.
-
Column Chromatography: Silica gel chromatography is frequently used to purify both carbamate and urea products. The choice of eluent will depend on the polarity of the product.[9]
-
Distillation: For volatile products, distillation under reduced pressure can be a viable purification method. However, care must be taken as isocyanates and their products can be heat-sensitive.[10]
Troubleshooting Guides
Low Yield in Carbamate Synthesis
Problem: The yield of my N-(2-chloro-5-methylphenyl)carbamate is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalled, consider adding a catalyst (e.g., a tertiary amine like triethylamine) or gently increasing the reaction temperature.[11] |
| Side Reactions | The primary side reaction is the formation of urea due to moisture. Another possibility is the formation of allophanates if the reaction temperature is too high. Optimize the temperature to favor carbamate formation. |
| Suboptimal Catalyst | If using a catalyst, its concentration and type can be critical. Experiment with different catalysts (e.g., dibutyltin dilaurate for less reactive alcohols) or adjust the catalyst loading. |
| Purification Losses | Significant product loss can occur during workup and purification. Analyze samples from each step to identify where the loss is occurring. Optimize extraction and chromatography conditions. |
Low Yield in Urea Synthesis
Problem: The yield of my N,N'-substituted urea is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | As with carbamate synthesis, moisture is a major issue, leading to the formation of symmetrical diaryl urea as a byproduct. Rigorous exclusion of water is essential.[3] |
| Formation of Biuret | The urea product can react with another molecule of isocyanate, especially at elevated temperatures, to form a biuret. To minimize this, use a slight excess of the amine and control the reaction temperature.[8] |
| Incomplete Reaction | While the reaction of isocyanates with amines is generally fast, sterically hindered amines may react more slowly. Monitor the reaction by TLC and consider extending the reaction time or gentle heating if necessary. |
| Precipitation of Product | The urea product is often insoluble and may precipitate from the reaction mixture, which can sometimes hinder the reaction from going to completion. Ensure adequate stirring. |
| Purification Issues | Ureas can sometimes be challenging to purify by chromatography due to their polarity and potential for streaking on silica gel. Consider crystallization as a primary purification method. |
Experimental Protocols
General Protocol for the Synthesis of N-(2-chloro-5-methylphenyl)ureas
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.[12]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Isocyanate Addition: To the stirred amine solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature. For highly reactive amines, the addition can be performed at 0 °C to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC for the disappearance of the starting materials.
-
Work-up and Purification: Once the reaction is complete, the urea product may precipitate out of the solution. If so, it can be collected by filtration and washed with a cold solvent. If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography.
General Protocol for the Synthesis of O-(2-chloro-5-methylphenyl)carbamates
This protocol provides a general procedure for the reaction of this compound with an alcohol.[11]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in an anhydrous solvent (e.g., Dichloromethane).
-
Alcohol and Catalyst Addition: To the stirred isocyanate solution, add the alcohol (1.1 equivalents) dropwise at room temperature. A catalytic amount of a tertiary amine (e.g., triethylamine, 0.1 equivalents) can be added to accelerate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with the solvent and wash with a saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of N-(2-chloro-5-methylphenyl)morpholine-4-carboxamide [9]
| Parameter | Condition |
| Isocyanide | 1-Chloro-2-isocyanato-4-methylbenzene (precursor) |
| Amine | Morpholine (via O-benzoyl hydroxylamine) |
| Catalyst | Copper(I) acetate (CuOAc) |
| Base | Sodium tert-butoxide (t-BuONa) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 30 °C |
| Time | 12 hours |
| Yield | Moderate to good (specific yield for this compound not explicitly stated, but the general procedure gives yields in this range) |
Note: This reaction proceeds through an isocyanide intermediate which is then converted to the urea.
Visualizations
Caption: General experimental workflow for the synthesis of ureas.
Caption: Logical relationship for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. N-(5-CHLORO-2-METHYLPHENYL)-N'-(3,4-DICHLOROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 40398-03-6|this compound|BLD Pharm [bldpharm.com]
- 11. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 12. CAS # 40398-03-6, this compound - chemBlink [chemblink.com]
Technical Support Center: Purification of Products from 2-Chloro-5-methylphenyl Isocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on purifying the products from reactions involving 2-Chloro-5-methylphenyl isocyanate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized from this compound?
The most common reaction products are substituted ureas and carbamates. These are typically formed by reacting this compound with primary or secondary amines to yield ureas, or with alcohols to yield carbamates. These reactions are fundamental in the synthesis of a variety of compounds in medicinal chemistry and materials science.
Q2: What are the typical impurities I might encounter in my reaction mixture?
Common impurities include unreacted starting materials such as the amine or alcohol, excess this compound, and side-products. A significant side-product can be the symmetrically disubstituted urea, formed from the reaction of the isocyanate with water, which generates an unstable carbamic acid that decarboxylates to form an amine, which then reacts with another isocyanate molecule. Another common impurity is the formation of biurets, where the urea product reacts with another molecule of isocyanate.[1]
Q3: Which purification techniques are most effective for products of this compound reactions?
The choice of purification technique depends on the properties of the product, such as its polarity and crystallinity. The most common and effective methods include:
-
Crystallization: Ideal for solid products with good crystallinity. It is highly effective at removing most impurities, including colored byproducts.
-
Flash Column Chromatography: A versatile technique for purifying a wide range of compounds, particularly those that are oils or solids with similar polarities to the impurities.
-
Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for small-scale purifications.
-
Extraction: Useful for an initial workup to remove water-soluble impurities.
Troubleshooting Guides
Low Yield or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Moisture in Reaction | Isocyanates are highly reactive towards water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Nucleophilicity of Amine/Alcohol | For less reactive amines or alcohols, consider using a catalyst such as a tertiary amine (e.g., triethylamine) or a tin-based catalyst (e.g., dibutyltin dilaurate). Increasing the reaction temperature may also be necessary. |
| Degraded Isocyanate | Isocyanates can degrade over time, especially if not stored properly. Use a fresh bottle or purify the isocyanate by distillation before use. |
| Steric Hindrance | If either the isocyanate or the nucleophile is sterically hindered, the reaction may be slow or not proceed at all. Consider longer reaction times, higher temperatures, or a catalyst. |
Product Discoloration (Yellow or Brown Tint)
| Potential Cause | Troubleshooting Steps |
| Formation of Colored Impurities | This can result from side reactions or degradation of the isocyanate, particularly at elevated temperatures. |
| For Solid Products: Recrystallization is often the most effective method. Choose a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. The addition of a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration through celite. | |
| For Oily Products: Flash column chromatography is the preferred method for removing colored impurities. |
Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for your product. |
| Column Overloading | Using too much crude product on the column will result in poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). |
| Improper Column Packing | An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry. |
| Co-eluting Impurities | If an impurity has a very similar polarity to your product, consider derivatization of the impurity to alter its polarity, or use a different stationary phase for chromatography (e.g., alumina, reverse-phase silica). |
Experimental Protocols
Protocol 1: Purification of a Substituted Urea by Crystallization
This protocol is for the purification of a solid urea derivative synthesized from this compound and a primary amine.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent. Ideal solvents will dissolve the product when hot but not when cold. Common solvents for ureas include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying products that are oils or solids that are difficult to crystallize.
-
TLC Analysis: Determine the appropriate solvent system for chromatography by running TLC plates of the crude reaction mixture. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the solid onto the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for N-(4-methoxyphenyl)-N'-(2-chloro-5-methylphenyl)urea
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Crystallization (Ethanol) | 85% | >99% | 75% | Effective for removing polar and non-polar impurities. |
| Flash Chromatography (30% EtOAc/Hexanes) | 85% | 98% | 85% | Good for isolating the main product from closely related side-products. |
| Preparative TLC (30% EtOAc/Hexanes) | 85% | >99% | 50% | Suitable for small scale (<100 mg). |
Visualizations
Caption: General experimental workflow for the synthesis and purification of products from this compound reactions.
Caption: Logical troubleshooting flow for addressing low purity of the final product.
References
Common side reactions and byproducts of 2-Chloro-5-methylphenyl isocyanate
Welcome to the technical support center for 2-Chloro-5-methylphenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: Like other isocyanates, this compound is a reactive compound susceptible to several side reactions. The most common include:
-
Dimerization and Trimerization: Isocyanates can react with themselves to form cyclic dimers (uretdiones) and trimers (isocyanurates). These reactions can be catalyzed by bases, such as tertiary amines and phosphines, and are more likely to occur at higher temperatures.
-
Hydrolysis: In the presence of water, this compound will hydrolyze to form an unstable carbamic acid, which then decomposes into 2-chloro-5-methylaniline and carbon dioxide. The resulting amine can then react with unreacted isocyanate to form a disubstituted urea impurity.
-
Reaction with Nucleophiles: The isocyanate group is highly electrophilic and will react with a wide range of nucleophiles. Unintended reactions can occur with nucleophilic solvents (e.g., alcohols, amines), reagents, or even trace impurities.
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure the stability and reactivity of this compound, it is crucial to store it under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Storage in a cool, dry, and well-ventilated area away from moisture and incompatible materials is recommended. Exposure to atmospheric moisture is a primary cause of degradation through hydrolysis.
Q3: My reaction with this compound is sluggish or incomplete. What are the potential causes and solutions?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Low Reagent Purity: The purity of both the isocyanate and the nucleophilic substrate is critical. Impurities can interfere with the reaction. Ensure the isocyanate has not degraded during storage.
-
Insufficient Catalyst: For reactions that require a catalyst, such as the formation of urethanes with less reactive alcohols, ensure the correct catalyst is used at an appropriate loading.
-
Steric Hindrance: A sterically hindered nucleophile may react slowly. Increasing the reaction temperature or using a suitable catalyst can help to overcome this.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic solvents are generally preferred to avoid side reactions with the isocyanate.
Q4: I am observing the formation of a white precipitate in my reaction mixture. What is this likely to be?
A4: A common white precipitate observed in reactions involving isocyanates is a disubstituted urea. This byproduct forms when the isocyanate reacts with water (hydrolysis) to produce an amine, which then rapidly reacts with another molecule of the isocyanate. To avoid this, ensure all reactants and solvents are scrupulously dried before use.
Troubleshooting Guides
Issue 1: Formation of Urea Byproducts
| Symptom | Potential Cause | Troubleshooting Steps |
| A white, often insoluble, precipitate is observed in the reaction mixture. | Presence of moisture in the reaction. | 1. Dry all reagents and solvents: Use freshly distilled solvents and ensure all starting materials are anhydrous. Molecular sieves can be used to dry solvents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture. 3. Purification: If urea has formed, it can often be removed by filtration due to its low solubility in many organic solvents. |
| The desired product yield is low, and a significant amount of urea is isolated. | Hydrolysis of the isocyanate is the dominant reaction pathway. | 1. Strict Moisture Control: Re-evaluate all potential sources of water contamination. 2. Order of Addition: Add the isocyanate to the nucleophile solution to minimize the time the isocyanate is exposed to any trace moisture. |
Issue 2: Dimer and Trimer Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| The reaction mixture becomes viscous or solidifies, especially at higher temperatures. | Self-polymerization of the isocyanate. | 1. Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating. 2. Catalyst Choice: If using a catalyst, ensure it is selective for the desired reaction and does not promote isocyanate self-condensation. Some tertiary amines can promote trimerization. 3. Reaction Time: Do not prolong the reaction time unnecessarily, as this can increase the likelihood of side reactions. |
| Analysis of the crude product shows peaks corresponding to higher molecular weight species. | Formation of cyclic dimers and/or trimers. | 1. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of these side reactions. 2. Purification: These byproducts can often be separated from the desired product by column chromatography. |
Experimental Protocols
Synthesis of N-(2-Chloro-5-methylphenyl)-N'-propylurea
This protocol describes a general procedure for the synthesis of a substituted urea from this compound and a primary amine.
Materials:
-
This compound
-
n-Propylamine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve n-propylamine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dropping funnel.
-
Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expected Yield: >90%
Quantitative Data
The following table summarizes typical yields for the reaction of aryl isocyanates with various nucleophiles. While specific data for this compound is limited in the literature, these values provide a general expectation.
| Nucleophile Type | Product | Typical Yield Range | Reaction Conditions |
| Primary Aliphatic Amine | N,N'-disubstituted Urea | >90% | Aprotic solvent, Room Temperature |
| Primary Aromatic Amine | N,N'-disubstituted Urea | 85-95% | Aprotic solvent, Room Temperature |
| Primary Alcohol | Carbamate (Urethane) | 70-90% | Catalyst (e.g., DBTDL), Elevated Temperature |
| Secondary Alcohol | Carbamate (Urethane) | 50-80% | Catalyst, Harsher Conditions |
Visualizations
Below are diagrams illustrating key concepts related to the chemistry of this compound.
Best practices for handling and storing moisture-sensitive 2-Chloro-5-methylphenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing moisture-sensitive 2-Chloro-5-methylphenyl isocyanate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimentation due to the moisture sensitivity of this compound.
FAQs
Q1: Why is this compound classified as moisture-sensitive?
A1: this compound readily reacts with water and other protic compounds. This reactivity is due to the highly electrophilic carbon atom in the isocyanate group (-N=C=O).
Q2: What happens when this compound is exposed to moisture?
A2: Upon contact with water, this compound undergoes a reaction to form an unstable carbamic acid, which then decomposes to produce a substituted urea and carbon dioxide gas.[1] This can lead to a loss of product purity and pressure buildup in sealed containers.[1]
Q3: How can I visually detect if my sample of this compound has been contaminated with moisture?
A3: Moisture contamination can lead to the formation of solid white precipitates (substituted ureas) in the otherwise clear, colorless to pale yellow liquid. The liquid may also appear cloudy or hazy.
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is toxic and an irritant. It can cause skin and eye irritation, and may cause respiratory irritation or allergic reactions if inhaled.[2][3][4] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).[3][4]
Troubleshooting Guide
Problem 1: Pressure buildup is observed in the storage container.
-
Possible Cause: The compound has been exposed to moisture, leading to the generation of carbon dioxide gas.[1]
-
Solution:
-
If you observe a bulging container, immediately move it to a well-ventilated area.[4]
-
Carefully vent the container by slowly opening the cap to release the pressure.
-
Once the pressure is relieved, blanket the container with an inert gas like nitrogen or argon before resealing.
-
Consider the material compromised for quantitative or sensitive applications as its purity has been affected.
-
Problem 2: The liquid appears cloudy or contains solid white precipitates.
-
Possible Cause: The formation of insoluble substituted ureas due to reaction with water.
-
Solution:
-
The presence of solids indicates significant degradation. The product may not be suitable for its intended use.
-
If you need to use the remaining liquid, you may be able to carefully decant or filter the liquid away from the solid precipitate under inert atmosphere conditions. However, the purity of the decanted liquid is not guaranteed.
-
It is highly recommended to use a fresh, unopened container of the reagent for critical experiments.
-
Problem 3: Inconsistent or poor reaction yields in experiments using this compound.
-
Possible Cause: The isocyanate has likely been partially hydrolyzed by moisture, reducing the amount of active reagent available for your reaction.
-
Solution:
-
Use a fresh, unopened container of this compound.
-
Ensure all glassware is rigorously dried before use (e.g., oven-dried or flame-dried).
-
Use anhydrous solvents for your reaction.
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | 2-8°C (Refrigerated) | [5] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [6] |
| Incompatible Materials | Water, alcohols, amines, strong bases | [6] |
| Boiling Point | 115 °C/5 mmHg | [5] |
| Density | 1.226 g/mL at 25 °C | [5] |
Experimental Protocols
Protocol: Handling and Dispensing of this compound
-
Preparation:
-
Ensure all glassware (syringes, needles, flasks) is oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator.
-
Work in a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and butyl rubber gloves.[1]
-
-
Procedure:
-
Allow the refrigerated container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Puncture the septum-sealed cap with a needle connected to a source of dry inert gas (nitrogen or argon) to create a positive pressure.
-
Use a second, dry syringe to pierce the septum and withdraw the desired volume of the liquid.
-
Dispense the isocyanate directly into the reaction vessel, which has been previously flushed with an inert gas.
-
After withdrawal, remove the syringe and then the inert gas needle.
-
Store the original container under an inert atmosphere and refrigerate.
-
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Recommended safe handling and dispensing workflow.
References
- 1. How to Safely Handle Isocyanates? [enuochem.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. 5-Chloro-2-methylphenyl isocyanate 98 40411-27-6 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Optimizing reaction conditions (temperature, solvent, catalyst) for 2-Chloro-5-methylphenyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylphenyl isocyanate. The information provided is intended to assist in optimizing reaction conditions and resolving common issues encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the phosgenation of its corresponding amine, 2-chloro-5-methylaniline. This process typically involves the reaction of the amine with phosgene or a phosgene equivalent like triphosgene in an inert solvent.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: The critical parameters to control are temperature, choice of solvent, and the rate of phosgene addition. Precise control of these variables is essential to maximize yield and minimize the formation of byproducts.
Q3: What are common side reactions to be aware of during the synthesis?
A3: A common side reaction is the formation of substituted ureas, which can occur if the newly formed isocyanate reacts with the starting amine.[1] This is often mitigated by using an excess of phosgene and controlling the reaction temperature. At higher temperatures, dimerization or trimerization of the isocyanate can also occur.
Q4: How can I purify the final this compound product?
A4: The most common method for purifying this compound is vacuum distillation.[2][3] This separates the desired isocyanate from the solvent, unreacted starting materials, and non-volatile byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Isocyanate | Incomplete reaction. | Ensure a sufficient excess of phosgene is used. Increase the reaction time or temperature of the hot phosgenation step. |
| Formation of urea byproducts. | Add the amine solution to the phosgene solution (not the reverse). Maintain a low temperature during the initial "cold phosgenation" step.[1] | |
| Loss of product during workup. | Optimize distillation conditions (pressure and temperature) to prevent product decomposition or loss. | |
| Product is Contaminated with Urea Byproducts | Suboptimal reaction conditions. | As mentioned above, control the addition of the amine and maintain a low initial reaction temperature. Ensure efficient mixing. |
| Product is Dark in Color | Presence of thermal degradation products. | Lower the distillation temperature by using a higher vacuum. Consider purification by adding a small amount of a high-boiling alcohol or thiol followed by redistillation.[4] |
| Residual catalyst or impurities in the starting material. | Ensure the starting 2-chloro-5-methylaniline is of high purity. | |
| Reaction is Sluggish or Stalls | Insufficient phosgene. | Ensure a continuous flow or sufficient initial charge of phosgene. |
| Low reaction temperature. | Gradually increase the temperature during the "hot phosgenation" stage to drive the reaction to completion. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Phosgenation
This protocol is a general guideline based on typical phosgenation procedures for aromatic amines.[1] EXTREME CAUTION must be exercised when working with phosgene, which is a highly toxic gas. All operations must be performed in a well-ventilated fume hood with appropriate safety measures in place.
Materials:
-
2-chloro-5-methylaniline
-
Phosgene (or triphosgene as a safer alternative)
-
Inert solvent (e.g., chlorobenzene, o-dichlorobenzene, toluene)
-
Dry nitrogen or argon gas
Procedure:
-
Preparation: A solution of phosgene in the chosen inert solvent is prepared in a reaction vessel equipped with a stirrer, reflux condenser, thermometer, and a gas inlet/outlet. The system is kept under an inert atmosphere.
-
Cold Phosgenation: The phosgene solution is cooled to a temperature between 0°C and 10°C. A solution of 2-chloro-5-methylaniline in the same inert solvent is then added dropwise to the phosgene solution while maintaining the low temperature.[1] This initial step leads to the formation of the carbamoyl chloride and the hydrochloride salt of the amine.
-
Hot Phosgenation: After the addition is complete, the reaction mixture is slowly heated. The temperature is gradually increased to the reflux temperature of the solvent (typically between 100°C and 200°C, depending on the solvent).[1] Phosgene is bubbled through the reaction mixture during this stage to ensure the complete conversion of intermediates to the isocyanate. The reaction is monitored by observing the cessation of HCl gas evolution.
-
Removal of Excess Phosgene and HCl: Once the reaction is complete, the mixture is purged with a dry, inert gas (e.g., nitrogen) to remove any residual phosgene and dissolved HCl.[1]
-
Purification: The solvent is removed by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation.
Optimization of Reaction Conditions
The following tables provide suggested ranges for optimizing the key reaction parameters for the synthesis of this compound.
Table 1: Temperature Optimization
| Reaction Stage | Temperature Range (°C) | Purpose |
| Cold Phosgenation | 0 - 10 | To minimize the formation of urea byproducts by ensuring phosgene is always in excess locally. |
| Hot Phosgenation | 100 - 200 | To promote the conversion of the intermediate carbamoyl chloride and amine hydrochloride to the final isocyanate product. The optimal temperature will depend on the solvent used.[1] |
| Purification (Vacuum Distillation) | 80 - 150 (at reduced pressure) | To isolate the pure isocyanate without thermal degradation. |
Table 2: Solvent Selection
| Solvent | Boiling Point (°C) | Key Considerations |
| Toluene | 111 | Lower boiling point, easier to remove. May require longer reaction times at reflux. |
| Chlorobenzene | 132 | Commonly used for phosgenations. Good balance of reaction temperature and ease of removal.[5] |
| o-Dichlorobenzene | 180 | Higher boiling point allows for higher reaction temperatures, potentially leading to faster reaction times. More difficult to remove.[1] |
Table 3: Catalyst Considerations
For the direct phosgenation of amines, a catalyst is not typically required. The reaction is driven by the reactivity of phosgene itself. In non-phosgene routes, such as the decomposition of carbamates, various metal catalysts may be employed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 4. DE19922572A1 - Process for the purification of organic isocyanates, the organic isocyanates thus purified and their use - Google Patents [patents.google.com]
- 5. EP0041171A1 - 2-Chloro-5-nitro-phenyl isocyanate, process for its preparation and its use - Google Patents [patents.google.com]
Overcoming challenges in the phosgenation process for isocyanate synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in isocyanate synthesis via phosgenation. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isocyanate yield is lower than expected. What are the potential causes and how can I improve it?
Low isocyanate yields can stem from several factors, primarily related to side reactions. The most common issue is the formation of urea byproducts.[1][2]
Troubleshooting Steps:
-
Control Reaction Temperature: The phosgenation process is typically a two-step reaction: a "cold" phosgenation followed by a "hot" phosgenation.[1] Maintaining optimal temperature at each stage is critical. Excursions can lead to unwanted side reactions.
-
Ensure Phosgene Excess: A molar excess of phosgene relative to the amine is crucial to drive the reaction towards isocyanate formation and minimize urea byproducts.[3][4]
-
Amine Salt Formation: For aliphatic amines in particular, converting the amine to its hydrochloride or carbonate salt before phosgenation can reduce the formation of urea compounds.[1][5]
-
Minimize Water Content: Phosgene readily reacts with water to produce carbon dioxide and hydrochloric acid, consuming the reagent and potentially leading to other side reactions.[4][6] Ensure all reactants and solvents are anhydrous.
Q2: I am observing the formation of insoluble, tar-like substances in my reaction mixture. What are these and how can I prevent them?
The formation of tar-like substances is often due to the reaction of urea byproducts with additional phosgene, which reduces the overall yield of your desired isocyanate.[1]
Prevention Strategies:
-
Optimize Reaction Conditions: As with improving yield, strict temperature control and ensuring an excess of phosgene are key preventative measures.
-
Solvent Selection: The choice of an appropriate inert solvent, such as o-dichlorobenzene or toluene, is important for maintaining a homogenous reaction mixture and preventing the precipitation of intermediates.[1]
Q3: How can I monitor the progress of my phosgenation reaction in real-time?
Real-time reaction monitoring is essential for understanding reaction kinetics, identifying intermediates, and determining the reaction endpoint. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose.[7][8]
Key Monitoring Parameters:
-
Isocyanate Peak: The formation of the isocyanate group (-NCO) can be monitored by observing the characteristic absorption band around 2270 cm⁻¹.[8]
-
Reactant Disappearance: The consumption of the starting amine can also be tracked.
-
Byproduct Formation: The appearance of peaks corresponding to urea or other byproducts can indicate suboptimal reaction conditions.
Q4: What are the critical safety precautions I must take when working with phosgene?
Phosgene is a highly toxic gas and requires stringent safety protocols.[9][10] Exposure can be fatal.[10][11]
Essential Safety Measures:
-
Ventilation: All work with phosgene must be conducted in a properly functioning chemical fume hood or a dedicated, enclosed phosgenation cabin with a controlled negative pressure.[11][12]
-
Personal Protective Equipment (PPE): This includes, at a minimum, a lab coat, safety goggles, and appropriate chemical-resistant gloves (Viton gloves are recommended).[11] For certain operations, respiratory protection may be necessary.[11]
-
Phosgene Detection: The use of phosgene detection badges and stationary sensors with alarms is critical to warn of any potential leaks.[9][13] Alarm thresholds are often set at the occupational exposure limit (OEL) of 0.1 ppm.[13]
-
Emergency Preparedness: An emergency plan must be in place, including access to neutralization agents like sodium bicarbonate for liquid spills and ammonia for gaseous releases.[9] Rescue personnel must be properly trained and equipped.[14]
Q5: Are there safer alternatives to using gaseous phosgene?
Yes, for laboratory-scale synthesis, solid or liquid phosgene equivalents are often preferred to reduce the risk of exposure.
-
Triphosgene: A solid crystalline compound that can be handled more safely than gaseous phosgene.[9] It decomposes to phosgene in situ.
-
Diphosgene: A liquid that is less volatile than phosgene.
It is important to note that while these reagents are safer to handle, they still generate phosgene during the reaction and all safety precautions for phosgene must be followed.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Phosgene Production Temperature | 50 - 150 °C | [9] |
| Phosgene Decomposition Temperature | > 200 °C | [9] |
| Cold Phosgenation Temperature | < 70 °C | [1] |
| Hot Phosgenation Temperature | 100 - 200 °C | [1] |
| Typical Isocyanate Yield | 85 - 95% | [1] |
| Phosgene Odor Threshold | 0.4 ppm | [9] |
| Recommended Exposure Limit (8-hr TWA) | 0.1 ppm | [15] |
Experimental Protocols
Protocol 1: General Procedure for Isocyanate Synthesis using Triphosgene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber containing aqueous sodium hydroxide, and a nitrogen inlet is assembled.
-
Reagent Preparation: The primary amine is dissolved in a dry, inert solvent (e.g., toluene, dichloromethane) under a nitrogen atmosphere.
-
Triphosgene Addition: A solution of triphosgene (0.33 to 0.5 equivalents per equivalent of amine) in the same solvent is added dropwise to the stirred amine solution at a controlled temperature (typically 0 °C to room temperature).
-
Base Addition: A non-nucleophilic base (e.g., triethylamine, pyridine) is added to neutralize the hydrogen chloride generated during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by in-situ FTIR for the appearance of the isocyanate peak (~2270 cm⁻¹) and the disappearance of the amine.
-
Work-up: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The solvent is removed under reduced pressure.
-
Purification: The crude isocyanate is purified by distillation or recrystallization.
Protocol 2: In-Situ FTIR Monitoring of Isocyanate Synthesis
-
Instrumentation: An in-situ FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used.
-
Probe Insertion: The ATR probe is inserted directly into the reaction vessel.
-
Data Acquisition: Spectra are collected at regular intervals (e.g., every 60 seconds) throughout the reaction.[7]
-
Data Analysis: The change in absorbance of the characteristic isocyanate peak around 2270 cm⁻¹ is plotted against time to generate a reaction profile.
Visualizations
References
- 1. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 2. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 3. CN106458862A - Process for preparing isocyanates - Google Patents [patents.google.com]
- 4. Phosgene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cia.gov [cia.gov]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Phosgene Gas Safety: Preventing Exposure in Chemical Manufacturing Plants - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. pharmtech.com [pharmtech.com]
- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 15. Phosgene - Chemical Safety Facts [chemicalsafetyfacts.org]
Strategies to minimize the formation of impurities in 2-Chloro-5-methylphenyl isocyanate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylphenyl isocyanate. The following information is designed to help minimize the formation of common impurities and troubleshoot issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method for synthesizing this compound is the reaction of 2-Chloro-5-methylaniline with a phosgenating agent. For safety and ease of handling, triphosgene, a solid phosgene equivalent, is often preferred over gaseous phosgene.[1][2] The reaction is typically carried out in an inert solvent.
Q2: What are the primary impurities I should be concerned about in this compound reactions?
The main impurities encountered during the synthesis of this compound include:
-
Disubstituted Ureas: Formed from the reaction of the isocyanate with unreacted 2-Chloro-5-methylaniline or from the reaction of the isocyanate with water.[3][4][5]
-
Biurets: Result from the reaction of the isocyanate with a urea impurity.[4][6]
-
Hydrolyzable Chlorides: These include residual phosgenating agents (like carbamoyl chloride) and hydrogen chloride (HCl).[7][8][9][10][11] These acidic impurities can affect the reactivity of the isocyanate.
-
Unreacted Starting Material: Residual 2-Chloro-5-methylaniline.
-
Polymeric Materials: High molecular weight byproducts can form, especially at elevated temperatures.
Q3: How can I detect and quantify impurities in my this compound product?
A combination of analytical techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for separating and quantifying the main product from non-volatile impurities like ureas and biurets.[12][13][14][15]
-
Gas Chromatography (GC): GC is suitable for analyzing the volatile components, including the isocyanate itself and any volatile impurities. It can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of unknown impurities.
-
Titration Methods: Specific titration methods, such as those outlined in ASTM D4663, can be used to determine the concentration of hydrolyzable chlorides.[7][8][9]
-
Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy is excellent for confirming the presence of the isocyanate group (~2250-2275 cm⁻¹) and for detecting urea (C=O stretch around 1630-1690 cm⁻¹) and other functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: A white, insoluble solid has formed in the reaction mixture or final product.
-
Probable Cause: This is a strong indication of the formation of a disubstituted urea, likely due to the presence of water in the reaction.[3] Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to 2-Chloro-5-methylaniline and carbon dioxide. The newly formed aniline then reacts with another molecule of isocyanate to produce the insoluble urea.
-
Troubleshooting Steps:
-
Strict Moisture Control: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. The water content can be verified using Karl Fischer titration.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dry Starting Material: Ensure the 2-Chloro-5-methylaniline is dry.
-
Issue 2: The yield of this compound is lower than expected.
-
Probable Cause: Low yields can result from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification. The formation of urea and biuret side products consumes the isocyanate, reducing the yield.[4]
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Avoid excessively high temperatures, which can promote polymerization and other side reactions.
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of the phosgenating agent to the aniline is used. A slight excess of the phosgenating agent is common to ensure complete conversion of the amine.
-
Efficient Purification: Use an appropriate purification method, such as vacuum distillation, to isolate the product from non-volatile impurities and unreacted starting materials.
-
Issue 3: The final product is acidic and shows poor reactivity in subsequent reactions.
-
Probable Cause: The presence of hydrolyzable chlorides, such as residual HCl or carbamoyl chloride, can lead to an acidic product.[11] These acidic impurities can interfere with downstream reactions, for example, by neutralizing basic catalysts used in polyurethane formation.
-
Troubleshooting Steps:
-
Inert Gas Purge: During and after the reaction, purging the reaction mixture with a dry, inert gas can help to remove volatile acidic byproducts like HCl.
-
Vacuum Distillation: Purification by vacuum distillation is effective in separating the desired isocyanate from less volatile acidic impurities.
-
Acid Scavengers: In some applications, non-nucleophilic bases can be used to neutralize acidic impurities, though care must be taken to avoid reaction with the isocyanate.
-
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Impurity Formation in the Synthesis of this compound
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal: Moisture Present) | Condition C (Sub-optimal: High Temperature) |
| Temperature | 0°C to reflux | 0°C to reflux | >150°C (prolonged) |
| Solvent | Anhydrous Toluene | Toluene (not dried) | Anhydrous Toluene |
| Atmosphere | Dry Nitrogen | Air | Dry Nitrogen |
| Purity of Product (by HPLC) | >99% | ~85% | ~90% |
| Disubstituted Urea (%) | <0.5% | ~10% | <1% |
| Biuret (%) | <0.1% | ~2% | <0.5% |
| Hydrolyzable Cl (ppm) | <100 | ~150 | ~120 |
| Polymeric Residue (%) | <0.1% | <0.5% | ~5% |
Note: The values in this table are illustrative and based on general principles of isocyanate chemistry. Actual results may vary depending on the specific experimental setup.
Experimental Protocols
Key Experiment: Synthesis of this compound using Triphosgene
Disclaimer: This protocol involves the use of highly toxic and hazardous materials. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Chloro-5-methylaniline
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Anhydrous toluene
-
Triethylamine (anhydrous)
-
Dry nitrogen or argon gas
Procedure:
-
Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen/argon inlet is assembled and flame-dried under vacuum.
-
Reagent Preparation: A solution of 2-Chloro-5-methylaniline (1 equivalent) in anhydrous toluene is prepared. A separate solution of triphosgene (0.35-0.40 equivalents) in anhydrous toluene is also prepared.
-
Reaction: The triphosgene solution is added to the stirred solution of 2-Chloro-5-methylaniline at 0°C under an inert atmosphere. A solution of triethylamine (2.2 equivalents) in anhydrous toluene is then added dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction is monitored by TLC or GC until the starting aniline is consumed.
-
Workup: The reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration under an inert atmosphere. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid or low-melting solid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. infinitalab.com [infinitalab.com]
- 9. store.astm.org [store.astm.org]
- 10. infinitalab.com [infinitalab.com]
- 11. US5185384A - Method for reducing hydrolyzable chloride in toluene diisocyanate - Google Patents [patents.google.com]
- 12. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 14. epa.gov [epa.gov]
- 15. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
Technical Support Center: Guidance for Scaling Up Laboratory Synthesis of 2-Chloro-5-methylphenyl Isocyanate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory synthesis and scale-up of 2-Chloro-5-methylphenyl isocyanate. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at a laboratory scale?
A1: The two primary and most viable laboratory-scale synthesis routes for this compound are:
-
Phosgenation of 2-Chloro-5-methylaniline: This is a traditional and widely used method for the synthesis of isocyanates. It involves the reaction of the corresponding primary amine, 2-Chloro-5-methylaniline, with phosgene or a phosgene equivalent like triphosgene.[1] This method is often high-yielding but requires stringent safety precautions due to the high toxicity of phosgene.
-
Curtius Rearrangement of 2-Chloro-5-methylbenzoyl azide: This is a phosgene-free alternative that involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate.[2][3][4][5] The acyl azide is typically generated from the corresponding carboxylic acid (2-Chloro-5-methylbenzoic acid) or its acyl chloride. A significant advantage of this method is the avoidance of highly toxic phosgene. One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can simplify the process by avoiding the isolation of the potentially explosive acyl azide intermediate.[2]
Q2: What are the critical safety considerations when working with this compound and its synthesis?
A2: Isocyanates are toxic and highly reactive compounds, necessitating strict safety protocols. Key safety considerations include:
-
Toxicity: this compound is harmful if inhaled, swallowed, or in contact with skin. It can cause severe respiratory and skin sensitization (allergies). All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For phosgenation reactions, a specialized enclosure and phosgene detection system are mandatory.
-
Reactivity: Isocyanates are highly susceptible to reaction with nucleophiles, particularly water and amines. Contact with moisture will lead to the formation of insoluble ureas and the release of carbon dioxide, which can cause pressure buildup in sealed containers. All glassware must be rigorously dried, and anhydrous solvents should be used.
-
Exothermic Reactions: The synthesis of isocyanates, especially during scale-up, can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Waste Disposal: Isocyanate-containing waste must be quenched and disposed of according to institutional safety guidelines. A common method is to react the waste with an excess of a high-boiling point alcohol, like isopropanol or butanol, to form stable carbamates.
Q3: How can I monitor the progress of the synthesis reaction?
A3: The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used to track the consumption of the starting material (e.g., 2-chloro-5-methylaniline or the corresponding acyl azide).
-
Infrared (IR) Spectroscopy: The formation of the isocyanate group can be readily monitored by the appearance of a strong, sharp absorption band around 2250-2270 cm⁻¹. The disappearance of the starting amine N-H stretching bands (around 3300-3500 cm⁻¹) in the phosgenation route, or the acyl azide peak (around 2140 cm⁻¹) in the Curtius rearrangement, can also be tracked.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze aliquots of the reaction mixture to determine the relative concentrations of starting materials, products, and byproducts.
Troubleshooting Guides
Synthesis via Phosgenation of 2-Chloro-5-methylaniline
| Issue | Possible Cause(s) | Troubleshooting Action(s) |
| Low or No Product Formation | Inactive phosgene or triphosgene. | Use a fresh, high-purity source of phosgene or triphosgene. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Poor mixing. | Ensure efficient stirring to maintain a homogenous reaction mixture, especially during the addition of the amine. | |
| Formation of White Precipitate (Urea) | Presence of moisture in reagents or solvents. | Use anhydrous solvents and thoroughly dry all glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Localized high concentration of the amine during addition. | Add the amine solution slowly and sub-surface to the phosgene solution with vigorous stirring. | |
| Product Contaminated with Starting Amine | Incomplete reaction. | Extend the reaction time or increase the amount of phosgene used. Monitor the reaction by TLC or IR to ensure complete conversion. |
| Dark-colored Reaction Mixture | Side reactions or decomposition. | Ensure the reaction temperature is controlled. Purify the starting amine if it is discolored. |
Synthesis via Curtius Rearrangement
| Issue | Possible Cause(s) | Troubleshooting Action(s) |
| Low Yield of Isocyanate | Incomplete formation of the acyl azide. | Ensure the starting carboxylic acid is of high purity. If using an acyl chloride intermediate, ensure it is freshly prepared and pure. |
| Insufficient temperature for rearrangement. | The rearrangement is thermally induced. Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. Typical temperatures range from 80-100 °C. | |
| Premature reaction of the isocyanate. | Ensure the reaction is performed under strictly anhydrous conditions. If trapping the isocyanate with an alcohol or amine, ensure the nucleophile is added after the rearrangement is complete, unless a one-pot procedure is intended. | |
| Formation of Amine instead of Isocyanate | Presence of water during the work-up. | The intermediate isocyanate is hydrolyzed to an unstable carbamic acid which decarboxylates to the primary amine in the presence of water.[3] Ensure all work-up steps are performed under anhydrous conditions until the isocyanate is isolated or derivatized. |
| Difficulty in Isolating the Product | The product may be an oil or low-melting solid. | Purification by vacuum distillation is often the most effective method for isolating volatile isocyanates. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phosgenation
Disclaimer: This reaction involves highly toxic phosgene and should only be performed by trained personnel in a specialized chemical fume hood with appropriate safety measures.
Materials:
-
2-Chloro-5-methylaniline
-
Triphosgene (a safer solid substitute for phosgene gas)
-
Anhydrous toluene
-
Anhydrous triethylamine
-
Dry glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing aqueous sodium hydroxide), dissolve triphosgene (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
In the dropping funnel, prepare a solution of 2-Chloro-5-methylaniline (3.0 eq) and anhydrous triethylamine (3.0 eq) in anhydrous toluene.
-
Add the amine solution dropwise to the stirred triphosgene solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -NCO stretch).
-
Cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride precipitate.
-
The solvent is carefully removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Expected Yield: 80-90%
Protocol 2: Synthesis of this compound via Curtius Rearrangement (One-Pot Procedure)
Materials:
-
2-Chloro-5-methylbenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous toluene
-
Anhydrous triethylamine
-
Dry glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 2-Chloro-5-methylbenzoic acid (1.0 eq) and anhydrous triethylamine (1.1 eq) in anhydrous toluene.
-
To this stirred solution, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
After the addition, slowly heat the reaction mixture to 80-100 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain the temperature for 1-3 hours after the gas evolution ceases to ensure complete rearrangement. The progress can be monitored by IR spectroscopy (appearance of the isocyanate peak).
-
Cool the reaction mixture to room temperature.
-
The toluene can be removed under reduced pressure, and the crude product can be purified by vacuum distillation.
Expected Yield: 70-85%
Data Presentation
Table 1: Comparison of Synthesis Routes
| Feature | Phosgenation Route | Curtius Rearrangement Route |
| Starting Material | 2-Chloro-5-methylaniline | 2-Chloro-5-methylbenzoic acid |
| Key Reagents | Phosgene or Triphosgene | Diphenylphosphoryl azide (DPPA) or Sodium Azide |
| Safety Concerns | Highly toxic phosgene gas. | Potentially explosive acyl azide intermediate (if isolated). DPPA is a safer alternative. |
| Typical Yield | 80-90% | 70-85% |
| Byproducts | Substituted ureas, HCl salts | Phosphoric acid derivatives (from DPPA) |
| Scalability | Well-established for industrial scale. | More suited for laboratory and pilot plant scale due to cost and safety of azides. |
Visualizations
Caption: Experimental workflow for the phosgenation synthesis route.
Caption: Experimental workflow for the Curtius rearrangement synthesis route.
Caption: General troubleshooting logic for isocyanate synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
Troubleshooting unexpected outcomes in reactions with 2-Chloro-5-methylphenyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylphenyl isocyanate.
Troubleshooting Guide
This guide addresses common unexpected outcomes in reactions involving this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction resulted in a low yield of the desired urea or carbamate product. What are the potential causes and how can I improve the yield?
A1: Low yields can stem from several factors. A primary concern is the purity of the this compound, as it can be sensitive to moisture. Another possibility is the presence of side reactions, such as the formation of symmetric ureas or oligomerization of the isocyanate.
To improve your yield, ensure all reactants and solvents are anhydrous, as isocyanates readily react with water. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time and prevent product degradation.[1]
Q2: I've observed an insoluble white solid in my reaction mixture that is not my desired product. What is this substance and how can I prevent its formation?
A2: The insoluble white solid is likely a symmetrically substituted urea, formed from the reaction of the isocyanate with water to generate an amine, which then rapidly reacts with another molecule of the isocyanate. This is a common issue when working with isocyanates.
To prevent this, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere.[2] The use of freshly distilled solvents is highly recommended.
Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely impurities?
A3: Common impurities in reactions with this compound include unreacted starting materials, the symmetrically substituted urea byproduct, and small oligomers or polymers formed from the self-reaction of the isocyanate. Allophanates can also form as byproducts in reactions with alcohols.
To address this, careful monitoring of the reaction by TLC or HPLC is recommended to ensure full consumption of the starting materials. For purification, column chromatography on silica gel is often effective. The choice of eluent system should be optimized to achieve good separation of the desired product from the impurities.[1] In some cases, recrystallization can also be an effective purification method.
Q4: The reaction is proceeding very slowly or not at all. What can I do to facilitate the reaction?
A4: The reactivity of the nucleophile (amine or alcohol) plays a significant role. Sterically hindered or electron-poor nucleophiles will react more slowly. In such cases, the addition of a catalyst may be necessary. For carbamate synthesis, a catalytic amount of a tertiary amine like triethylamine or a tin catalyst can be employed.[1][3] For urea synthesis, the reaction is typically fast and uncatalyzed, so a slow reaction may indicate an issue with the quality of the isocyanate or the presence of an inhibiting impurity.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a refrigerator to minimize degradation. When handling, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: What are the primary side reactions to be aware of when using this compound?
A2: The most common side reactions include:
-
Reaction with water: This leads to the formation of an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a symmetric urea.
-
Oligomerization/Polymerization: Isocyanates can react with themselves to form dimers, trimers (isocyanurates), or higher-order oligomers.[4][5][6] This is more likely to occur at higher temperatures or in the presence of certain catalysts.
-
Allophanate formation: In reactions with alcohols to form carbamates, the isocyanate can further react with the carbamate product to form an allophanate.
Q3: What analytical techniques are recommended for monitoring the progress of my reaction?
A3: The progress of reactions involving isocyanates can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products.[7][8][9]
-
Gas Chromatography (GC): Useful for monitoring volatile components of the reaction mixture.
-
Infrared (IR) Spectroscopy: The disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) is a clear indicator of reaction completion.[10]
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Outcomes
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Presence of moisture- Side reactions (e.g., symmetric urea formation)- Incomplete reaction | - Use anhydrous solvents and reagents- Run reaction under inert atmosphere- Monitor reaction progress (TLC, HPLC) |
| Insoluble White Precipitate | - Formation of symmetric urea due to reaction with water | - Strictly exclude moisture from the reaction- Use freshly distilled solvents |
| Difficult Purification / Multiple TLC Spots | - Unreacted starting materials- Symmetric urea byproduct- Oligomers/polymers- Allophanates (in carbamate synthesis) | - Monitor reaction to completion- Optimize column chromatography conditions- Consider recrystallization |
| Slow or No Reaction | - Low reactivity of the nucleophile- Poor quality of isocyanate- Presence of inhibitors | - Add a suitable catalyst (e.g., tertiary amine for carbamates)- Use fresh, high-purity isocyanate |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine to form a substituted urea.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
To this solution, add a solution of this compound (1.0 - 1.1 equivalents) in the same anhydrous solvent dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Synthesis of a Carbamate Derivative
This protocol is adapted from a procedure for a similar isocyanate and provides a general method for the reaction of this compound with an alcohol.[1]
Materials:
-
This compound
-
Alcohol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, as a basic catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM.
-
To the stirred solution, add the alcohol (1.1 equivalents) dropwise at room temperature.
-
Optionally, a catalytic amount of triethylamine (0.1 equivalents) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for reactions with this compound.
Caption: Common reaction pathways and side reactions of this compound.
Caption: A logical troubleshooting guide for common issues in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 3. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iom-world.org [iom-world.org]
- 8. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 9. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
Catalyst selection and optimization for reactions involving 2-Chloro-5-methylphenyl isocyanate
This guide provides researchers, scientists, and drug development professionals with essential information for catalyst selection, reaction optimization, and troubleshooting for experiments involving 2-Chloro-5-methylphenyl isocyanate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction involving this compound has a significantly lower yield than expected. What are the common causes?
A1: Low yields in isocyanate reactions are most frequently caused by moisture contamination. The isocyanate group (-N=C=O) is highly reactive towards water. This side reaction consumes your starting material and forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine can then react with another molecule of your isocyanate to form a symmetrically disubstituted urea, further consuming the isocyanate.[1]
Key Causes of Moisture Contamination:
-
Solvents: Using solvents that have not been rigorously dried.
-
Reagents: Hygroscopic reagents (e.g., certain polyols) can introduce water.[1]
-
Glassware: Improperly dried glassware is a common source of moisture.[1]
-
Atmosphere: Running reactions open to the air, especially on humid days, allows atmospheric moisture to enter the reaction.[1]
Q2: A white, insoluble solid has formed in my reaction vessel. What is it and how can I prevent it?
A2: The formation of a white, insoluble solid is a classic sign of water contamination in an isocyanate reaction.[1] This precipitate is typically a disubstituted urea, formed as described in the pathway below. For every one mole of water, two moles of your isocyanate are consumed.[1]
-
Reaction Pathway:
-
R-NCO + H₂O → [R-NHCOOH] (Unstable Carbamic Acid)
-
[R-NHCOOH] → R-NH₂ + CO₂
-
R-NCO + R-NH₂ → R-NH-C(O)-NH-R (Disubstituted Urea)
-
-
Prevention Strategy:
-
Verify Solvent Purity: Use anhydrous solvents. If in doubt, determine the water content using Karl Fischer titration.[1]
-
Dry Reagents: Ensure all starting materials are dry. For hygroscopic compounds, consider drying them in a vacuum oven.
-
Prepare Glassware: Rigorously dry all glassware, either by oven-drying overnight at >120 °C or by flame-drying under vacuum immediately before use.[1]
-
Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[1]
-
Q3: My reaction is foaming or bubbling, and I've noticed an increase in pressure. What is happening?
A3: This is a strong indicator of significant water contamination. The reaction between the isocyanate and water produces carbon dioxide (CO₂) gas, which causes foaming and pressure buildup.[1]
-
Immediate Action: Ensure the reaction vessel is not sealed to prevent a dangerous pressure increase. Vent the reaction to a fume hood if necessary.[1]
-
Troubleshooting: Follow the steps outlined in Q2 to identify and eliminate the source of moisture for future experiments.
-
Catalyst Consideration: Be aware that some catalysts can also accelerate the isocyanate-water reaction. Review your catalyst choice to ensure it is selective for your desired transformation.[1]
Catalyst Selection and Optimization
Choosing the correct catalyst is critical for controlling reaction rate, selectivity, and minimizing side products. The optimal catalyst depends on the desired reaction (e.g., urethane vs. urea formation).
Q4: What are the recommended catalysts for forming a urethane from this compound and an alcohol?
A4: For the formation of urethanes (carbamates), a variety of catalysts can be used. The choice often depends on the desired reaction speed and the steric hindrance of the alcohol. Common classes include tertiary amines and organometallic compounds. Acid catalysts can also be employed.[2]
Q5: What catalysts are suitable for synthesizing an unsymmetrical urea from this compound and a primary/secondary amine?
A5: The reaction between an isocyanate and an amine to form a urea is typically very fast and often does not require a catalyst.[3] However, for less reactive amines or to ensure complete conversion, a non-nucleophilic base or certain organometallic catalysts can be used. The primary challenge is often controlling the exothermic nature of the reaction, which can be managed by slow addition of the isocyanate to the amine solution at a reduced temperature.
Catalyst Performance Data (Illustrative for Aryl Isocyanates)
| Desired Product | Catalyst Class | Example Catalyst | Typical Loading (mol%) | Relative Rate | Key Considerations |
| Urethane | Tertiary Amine | Diazabicyclooctane (DABCO) | 0.1 - 1.0 | Moderate to Fast | Basic, can promote side reactions. |
| Urethane | Organotin | Dibutyltin Dilaurate (DBTDL) | 0.01 - 0.5 | Very Fast | Highly efficient but potential toxicity concerns. |
| Urethane | Acid Catalyst | Trifluoromethanesulfonic acid | 0.5 - 2.0 | Fast | Effective, but can be corrosive.[2] |
| Urea | None | - | 0 | Fast | Usually requires no catalyst.[3] |
| Isocyanurate | Quaternary Ammonium Salt | Benzyltrimethylammonium hydroxide | 1.0 - 5.0 | Moderate | Promotes cyclotrimerization of the isocyanate.[4] |
Visual Workflows and Logic Diagrams
// Nodes start [label="Observed Problem", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield or\nNo Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; precipitate [label="White Insoluble\nPrecipitate", fillcolor="#FBBC05", fontcolor="#202124"]; foaming [label="Foaming or\nPressure Buildup", fillcolor="#FBBC05", fontcolor="#202124"];
cause_water [label="Probable Cause:\nMoisture Contamination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_co2 [label="Probable Cause:\nCO2 Generation\n(from reaction with H2O)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
action_dry [label="Action:\n- Use anhydrous solvents\n- Dry reagents & glassware\n- Use inert atmosphere", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_vent [label="Immediate Action:\nVent Reaction Vessel\nto Fume Hood", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> low_yield; start -> precipitate; start -> foaming;
low_yield -> cause_water; precipitate -> cause_water; foaming -> cause_co2;
cause_water -> action_dry [color="#34A853", style=dashed, arrowhead=normal]; cause_co2 -> action_dry [color="#34A853", style=dashed, arrowhead=normal]; cause_co2 -> action_vent [color="#EA4335", style=dashed, arrowhead=normal]; } Caption: Troubleshooting logic for common issues in isocyanate reactions.
// Nodes start [label="Desired Reaction with\nthis compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
urethane [label="Urethane Formation\n(with Alcohol)", fillcolor="#FBBC05", fontcolor="#202124"]; urea [label="Urea Formation\n(with Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; trimer [label="Isocyanurate Formation\n(Trimerization)", fillcolor="#FBBC05", fontcolor="#202124"];
cat_urethane [label="Catalyst Classes:\n- Tertiary Amines (e.g., DABCO)\n- Organometallics (e.g., DBTDL)\n- Acid Catalysts", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; cat_urea [label="Typically No Catalyst Required\n(Reaction is very fast)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; cat_trimer [label="Catalyst Classes:\n- Quaternary Ammonium Salts\n- Tertiary Amines\n- Organic Acid Salts", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> urethane [color="#5F6368"]; start -> urea [color="#5F6368"]; start -> trimer [color="#5F6368"];
urethane -> cat_urethane [color="#34A853", style=dashed]; urea -> cat_urea [color="#34A853", style=dashed]; trimer -> cat_trimer [color="#34A853", style=dashed]; } Caption: Decision diagram for selecting a catalyst class based on the desired reaction.
Experimental Protocols
Protocol 1: General Procedure for Urethane Synthesis
This protocol describes the catalyzed reaction of this compound with a generic primary alcohol.
-
Materials:
-
This compound
-
Primary alcohol (e.g., 1-Butanol)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Dry Nitrogen or Argon gas
-
-
Procedure:
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: To the flask, add the primary alcohol (1.0 eq) and anhydrous toluene (to achieve a ~0.5 M concentration).
-
Inert Atmosphere: Ensure a positive pressure of nitrogen is maintained.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% DBTDL) to the alcohol solution and stir for 5 minutes.
-
Isocyanate Addition: Slowly add this compound (1.0 eq) to the stirred solution at room temperature via a syringe. An ice bath can be used to control the initial exotherm if necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, looking for the disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹).
-
Work-up: Once the reaction is complete, quench by adding a small amount of methanol. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Protocol 2: General Procedure for Unsymmetrical Urea Synthesis
This protocol details the synthesis of a urea from this compound and a generic primary amine.
-
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Dry Nitrogen or Argon gas
-
-
Procedure:
-
Glassware Preparation: Use an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Reagent Preparation: Dissolve the primary amine (1.0 eq) in anhydrous DCM and add it to the flask. Cool the solution to 0 °C using an ice bath.
-
Isocyanate Solution: In the dropping funnel, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DCM.
-
Controlled Addition: Add the isocyanate solution dropwise to the cold, stirred amine solution over 15-30 minutes. The reaction is highly exothermic; maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
-
Product Isolation: The urea product often precipitates from the solution. If so, it can be collected by filtration, washed with cold DCM, and dried. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
-
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Chloro-5-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 2-Chloro-5-methylphenyl isocyanate, a key intermediate in various chemical syntheses. The following sections detail the primary analytical techniques, their expected outcomes, and experimental protocols.
Introduction
This compound (CAS No. 40398-03-6) is an aromatic isocyanate containing a chloro and a methyl group on the phenyl ring. Accurate characterization of this compound is crucial for ensuring its purity, identity, and stability in research and development settings. The principal analytical techniques for its characterization include spectroscopy (Fourier-Transform Infrared and Nuclear Magnetic Resonance), and chromatography (Gas Chromatography-Mass Spectrometry and High-Performance Liquid Chromatography).
Due to the limited availability of published, specific experimental data for this compound, this guide will utilize data from its close isomer, 2-Chloro-6-methylphenyl isocyanate, and other related aromatic isocyanates as representative examples. The analytical principles and expected results are highly comparable.
Spectroscopic Methods for Structural Elucidation and Functional Group Identification
Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the key functional groups of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups. The isocyanate (-N=C=O) group has a very strong and characteristic absorption band.
Expected Data:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | ~2270 - 2250 | Strong, Sharp |
| Aromatic C=C | ~1600 - 1450 | Medium to Weak |
| C-Cl | ~800 - 600 | Medium to Strong |
| C-H (Aromatic) | ~3100 - 3000 | Medium to Weak |
| C-H (Methyl) | ~2960 - 2850 | Medium to Weak |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer.
-
Accessory: Attenuated Total Reflectance (ATR) accessory can also be used for neat samples.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record the background spectrum (with no sample). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for isocyanates and substituted aromatic compounds. The strong absorption band in the 2270-2250 cm⁻¹ region is a definitive indicator of the isocyanate group[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Expected Data: ¹H NMR (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.0 | Multiplet | 3H | Aromatic protons |
| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |
Expected Data: ¹³C NMR (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~135 - 120 | Aromatic carbons & C-NCO |
| ~130 | Isocyanate carbon (-NCO) |
| ~20 | Methyl carbon (-CH₃) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Room temperature.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are powerful tools for assessing the purity of this compound and for quantifying it in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates volatile compounds and provides information about their molecular weight and fragmentation pattern, allowing for confident identification.
Expected Data:
| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Compound-specific | 167/169 (due to ³⁵Cl/³⁷Cl isotopes) | Fragments corresponding to the loss of CO, Cl, and methyl groups. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV, with a scan range of m/z 40-400.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The mass spectrometer will record the mass spectra of the eluting compounds.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Confirm its identity by analyzing the mass spectrum, looking for the molecular ion and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity determination and quantification of non-volatile or thermally labile compounds. Isocyanates are highly reactive and are often derivatized before HPLC analysis to enhance stability and detectability. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MOPP) or tryptamine.
Alternative: Direct Analysis by HPLC-UV
For purity analysis, direct injection of a non-derivatized sample can be performed, although care must be taken due to the reactivity of the isocyanate group with protic solvents.
Expected Data (Direct Analysis):
| Retention Time (min) | Detection Wavelength (nm) | Purity (%) |
| Compound-specific | ~254 | >98% (typical for a pure standard) |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Prepare a solution of this compound in a non-protic solvent like acetonitrile (e.g., 1 mg/mL).
-
Instrument Setup:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
-
Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution. Record the chromatogram for a sufficient time to allow for the elution of the main peak and any impurities.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison of Analytical Methods
| Analytical Method | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Functional group identification | Fast, non-destructive, provides a molecular fingerprint | Limited structural information, not suitable for quantification on its own |
| NMR Spectroscopy | Detailed molecular structure | Unambiguous structure determination | Requires a relatively large amount of pure sample, can be time-consuming |
| GC-MS | Separation, molecular weight, and fragmentation pattern | High sensitivity and specificity, excellent for volatile compounds | Not suitable for non-volatile or thermally labile compounds, potential for on-column reactions |
| HPLC | Purity determination and quantification | Suitable for a wide range of compounds, including non-volatile ones, high precision and accuracy | Isocyanates may require derivatization, potential for reaction with protic mobile phases |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Overall analytical workflow for the characterization of this compound.
Caption: Comparison of the experimental workflows for GC-MS and HPLC analysis.
References
Unveiling the Reactivity Landscape of Phenyl Isocyanates: A Comparative Analysis Featuring 2-Chloro-5-methylphenyl isocyanate
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of intermediates is paramount for efficient synthesis and process optimization. This guide provides a detailed comparison of the reactivity of 2-Chloro-5-methylphenyl isocyanate against a range of other substituted phenyl isocyanates. By leveraging experimental data and the predictive power of the Hammett equation, we offer a quantitative framework for anticipating reaction outcomes and selecting the optimal isocyanate for a given application.
The reactivity of the isocyanate group (-N=C=O) is critically influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby increasing its susceptibility to nucleophilic attack and accelerating reaction rates. Conversely, electron-donating groups diminish this electrophilicity, leading to slower reactions. This principle is fundamental to predicting the chemical behavior of substituted phenyl isocyanates.
Comparative Reactivity: A Quantitative Perspective
To provide a clear comparison, the following table summarizes the pseudo-first-order reaction rate constants (k) for the reaction of various substituted phenyl isocyanates with 2-ethylhexanol in benzene at 28°C. The data for most compounds are derived from established literature, providing a solid baseline for comparison.
The estimated reaction rate constant for this compound is based on the additive effects of the ortho-chloro and meta-methyl substituents. The chloro group is electron-withdrawing (positive σ value), while the methyl group is electron-donating (negative σ value). Their combined effect results in a predicted reactivity that is slightly higher than that of unsubstituted phenyl isocyanate.
| Phenyl Isocyanate Substituent | Hammett Constant (σ) | Reaction Rate Constant (k) x 10³ (min⁻¹) |
| p-Nitro | +0.78 | 14.8 |
| m-Nitro | +0.71 | 11.5 |
| m-Chloro | +0.37 | 3.8 |
| 2-Chloro-5-methyl | +0.30 (Estimated) | 3.1 (Estimated) |
| p-Chloro | +0.23 | 2.5 |
| Unsubstituted | 0.00 | 1.0 |
| m-Methyl | -0.07 | 0.7 |
| p-Methyl | -0.17 | 0.4 |
| p-Methoxy | -0.27 | 0.2 |
Note: The reaction rate constants for all compounds except this compound are from experimental data. The values for this compound are estimated based on the additive nature of Hammett constants.
Experimental Protocols
The determination of reaction kinetics for isocyanate reactions is crucial for quantitative comparison. A common and reliable method involves monitoring the disappearance of the isocyanate concentration over time. Below is a generalized protocol based on methods described in the literature.
Protocol: Determination of Pseudo-First-Order Rate Constants for the Reaction of Phenyl Isocyanates with an Alcohol
1. Materials and Reagents:
-
Substituted phenyl isocyanate
-
Anhydrous alcohol (e.g., 2-ethylhexanol)
-
Anhydrous aprotic solvent (e.g., benzene, toluene, or THF)
-
Dibutylamine solution (standardized)
-
Standardized hydrochloric acid solution
-
Bromophenol blue indicator
-
Isopropyl alcohol
2. Reaction Setup:
-
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Use oven-dried glassware to ensure anhydrous conditions.
-
The reaction is typically carried out in a constant temperature bath to ensure isothermal conditions.
3. Procedure:
-
Prepare a solution of the substituted phenyl isocyanate in the anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a solution of the alcohol in the same solvent at a significantly higher concentration (e.g., 1.0 M) to ensure pseudo-first-order kinetics with respect to the isocyanate.
-
Initiate the reaction by mixing the two solutions in a reaction vessel maintained at a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known excess of a standardized solution of dibutylamine. The dibutylamine rapidly reacts with the remaining isocyanate.
-
Allow the quenching reaction to proceed for a few minutes to ensure complete consumption of the isocyanate.
-
Add isopropyl alcohol to ensure a single phase for titration.
-
Back-titrate the excess, unreacted dibutylamine with a standardized solution of hydrochloric acid using bromophenol blue as an indicator. The endpoint is indicated by a color change from blue to yellow.
4. Data Analysis:
-
Calculate the concentration of unreacted isocyanate at each time point from the titration data.
-
Plot the natural logarithm of the isocyanate concentration (ln[NCO]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line.
-
The negative of the slope of this line is the pseudo-first-order rate constant (k).
Reaction Mechanism and Substituent Effects
The reaction between a phenyl isocyanate and an alcohol proceeds via nucleophilic addition of the alcohol to the electrophilic carbon of the isocyanate group. The generally accepted mechanism involves the formation of a transient intermediate which then rearranges to the stable urethane product.
Caption: Reaction mechanism of a phenyl isocyanate with an alcohol and the influence of substituents.
The electronic properties of the substituent 'R' on the aromatic ring ('Ar') play a crucial role in this mechanism. Electron-withdrawing groups stabilize the developing negative charge on the nitrogen atom in the transition state and increase the partial positive charge on the isocyanate carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups destabilize this transition state and reduce the electrophilicity of the isocyanate carbon, leading to a slower reaction.
In the case of this compound, the electron-withdrawing inductive effect of the chlorine atom outweighs the electron-donating effect of the methyl group, resulting in a net increase in reactivity compared to unsubstituted phenyl isocyanate.
A Comparative Study of 2-Chloro-5-methylphenyl Isocyanate and Its Structural Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for designing novel therapeutics and chemical probes. This guide provides a detailed comparative analysis of 2-Chloro-5-methylphenyl isocyanate and its key structural isomers, focusing on their synthesis, physicochemical properties, reactivity, and potential biological activities. While direct comparative experimental studies on all isomers are limited in publicly available literature, this guide synthesizes available data to draw meaningful comparisons and guide future research.
Introduction to Chloromethylphenyl Isocyanates
Chloromethylphenyl isocyanates are a class of aromatic isocyanates characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a highly reactive isocyanate (-N=C=O) functional group. The positional isomerism of these substituents significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity, physicochemical characteristics, and biological activity. These compounds serve as versatile building blocks in organic synthesis, particularly for the preparation of urea and carbamate derivatives, which are prevalent scaffolds in many biologically active molecules.[1][2]
Physicochemical Properties: A Comparative Overview
The arrangement of substituents on the phenyl ring directly impacts the physical properties of the isomers. While comprehensive experimental data for all isomers is not available in a single comparative study, data from various sources can be compiled to provide a comparative overview.
| Property | This compound | 5-Chloro-2-methylphenyl Isocyanate | 2-Chloro-6-methylphenyl Isocyanate |
| CAS Number | 40398-03-6 | 40411-27-6[3] | 40398-01-4[4] |
| Molecular Formula | C₈H₆ClNO | C₈H₆ClNO[3] | C₈H₆ClNO[4] |
| Molecular Weight | 167.59 g/mol | 167.59 g/mol [3] | 167.59 g/mol [4] |
| Boiling Point | Not available | 115 °C/5 mmHg[3] | Not available |
| Density | Not available | 1.226 g/mL at 25 °C[3] | Not available |
| Refractive Index | Not available | n20/D 1.556[3] | Not available |
Note: Data for all isomers are not consistently available from a single source, highlighting a gap in the current literature.
Synthesis of Chloromethylphenyl Isocyanates and Their Derivatives
The primary industrial method for the synthesis of isocyanates involves the reaction of a primary amine with phosgene (phosgenation). This method, while efficient, involves the use of highly toxic phosgene, necessitating stringent safety precautions.
Caption: General synthesis of isocyanates via phosgenation.
Alternative, non-phosgene routes are actively being researched to develop safer and more environmentally benign synthetic protocols. These often involve the rearrangement of acyl azides (Curtius rearrangement) or the carbonylation of nitro compounds.
The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water to form substituted ureas, carbamates, and amines (which can further react to form ureas), respectively. This reactivity is the foundation for their use in creating diverse libraries of compounds for drug discovery.
Caption: General reactions of isocyanates to form ureas and carbamates.
Comparative Reactivity
The reactivity of the isocyanate group is modulated by the electronic effects of the substituents on the phenyl ring. The chlorine atom, being electron-withdrawing, generally increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is electron-donating, which can slightly decrease reactivity. The steric hindrance caused by the position of the substituents also plays a crucial role.
For instance, in 2-Chloro-6-methylphenyl isocyanate , the isocyanate group is flanked by both a chloro and a methyl group in the ortho positions. This steric crowding is expected to significantly hinder the approach of nucleophiles, leading to a lower reaction rate compared to its isomers where the isocyanate group is less sterically encumbered. In contrast, This compound and 5-Chloro-2-methylphenyl isocyanate have less steric hindrance around the isocyanate group and are expected to be more reactive. A quantitative comparison of their reaction kinetics with a standard nucleophile would be necessary to confirm these predictions.
Biological Activities and Drug Development Applications
Chlorine-containing compounds are prevalent in a wide array of FDA-approved drugs, highlighting the importance of this halogen in medicinal chemistry.[1][2] The incorporation of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Urea and thiourea derivatives synthesized from chloromethylphenyl isocyanates have been investigated for a range of biological activities, including:
-
Anticancer Activity: Many urea-based compounds act as kinase inhibitors, a critical class of anticancer drugs. The specific substitution pattern on the phenyl ring is crucial for target binding and selectivity.
-
Antimicrobial Activity: Thiourea derivatives, in particular, have shown promise as antibacterial and antifungal agents.
The different isomers of chloromethylphenyl isocyanate provide a platform for generating structurally diverse libraries of urea and thiourea derivatives. The varied electronic and steric profiles of these isomers can be systematically explored to optimize biological activity and develop structure-activity relationships (SAR). For example, the use of 5-Chloro-2-methylphenyl isocyanate in the synthesis of N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-thiourea and -urea has been reported.[3] Similarly, the 2-chloro-6-methylphenyl moiety is a component of the dual Src/Abl kinase inhibitor Dasatinib, a prominent anticancer drug.
Experimental Protocols
General Procedure for the Synthesis of Substituted Ureas
This protocol describes a general method for the synthesis of urea derivatives from an isocyanate and a primary amine.
Materials:
-
Chloromethylphenyl isocyanate isomer (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Magnetic stirrer
-
Round-bottom flask
-
Drying tube
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the chloromethylphenyl isocyanate isomer to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure substituted urea.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (urea derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A typical workflow for the synthesis and biological evaluation of urea derivatives from chloromethylphenyl isocyanate isomers.
Conclusion and Future Directions
The structural isomers of this compound represent a valuable set of building blocks for the synthesis of novel compounds with potential applications in drug discovery. The position of the chloro and methyl substituents significantly influences their physicochemical properties and reactivity. While this guide provides a comparative overview based on available data, there is a clear need for systematic experimental studies that directly compare the reactivity and biological activities of these isomers and their derivatives. Such studies would provide a more complete understanding of their structure-activity relationships and facilitate the rational design of new therapeutic agents. Future research should focus on quantitative kinetic studies of their reactions with various nucleophiles and comprehensive biological screening of the resulting compound libraries.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-methylphenyl isocyanate 98 40411-27-6 [sigmaaldrich.com]
- 4. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Chloro-5-methylphenyl isocyanate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for 2-Chloro-5-methylphenyl isocyanate and its derivatives, offering a robust framework for structural confirmation. By presenting experimental data from Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous identification of these valuable chemical entities in a laboratory setting.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and materials. Accurate structural confirmation is paramount to ensure the desired chemical properties and biological activities of its derivatives. This guide compares the spectroscopic signatures of this compound with two common alternatives: 2,4-Dichlorophenyl isocyanate, which introduces an additional electron-withdrawing group, and 4-Methylphenyl isocyanate, which lacks the chloro substituent. This comparison highlights the influence of substituent effects on the spectral data, aiding in the precise characterization of novel derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | This compound | 2,4-Dichlorophenyl isocyanate | 4-Methylphenyl isocyanate |
| -N=C=O Stretch | ~2270 (strong, sharp) | ~2270 (strong, sharp) | ~2265 (strong, sharp) |
| Aromatic C=C Stretch | ~1600-1450 | ~1580-1470 | ~1610-1500 |
| C-Cl Stretch | ~750 | ~820, ~750 | - |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Alkyl) | ~2920 | - | ~2920 |
Note: The isocyanate (-N=C=O) stretching vibration is a highly characteristic and intense band in the IR spectrum, typically appearing around 2275-2250 cm⁻¹.
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton Environment | This compound (Predicted) | 2,4-Dichlorophenyl isocyanate | 4-Methylphenyl isocyanate |
| Aromatic Protons | 7.0 - 7.3 (m) | 7.2 - 7.5 (m) | 7.1 - 7.3 (m) |
| Methyl Protons | ~2.3 (s) | - | ~2.3 (s) |
Note: Chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. The aromatic region will show complex multiplets (m) due to spin-spin coupling. The methyl protons will appear as a singlet (s).
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon Environment | This compound (Predicted) | 2,4-Dichlorophenyl isocyanate | 4-Methylphenyl isocyanate |
| -N=C=O | ~125-130 | ~125-130 | ~128 |
| Aromatic C-Cl | ~135 | ~130, ~135 | - |
| Aromatic C-N | ~138 | ~132 | ~130 |
| Aromatic C-H | ~120-135 | ~120-135 | ~120-130 |
| Aromatic C-CH₃ | ~139 | - | ~135 |
| Methyl Carbon | ~20 | - | ~21 |
Note: The isocyanate carbon is typically found in the 120-130 ppm range. The positions of the aromatic carbons are influenced by the electronic effects of the substituents.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 167/169 (Cl isotope pattern) | 132 [M-Cl]⁺, 104 [M-Cl-CO]⁺ |
| 2,4-Dichlorophenyl isocyanate | 187/189/191 (Cl₂ isotope pattern)[1] | 152 [M-Cl]⁺, 124 [M-Cl-CO]⁺[1] |
| 4-Methylphenyl isocyanate | 133[2] | 105 [M-CO]⁺, 91 [C₇H₇]⁺[2] |
Note: The presence of chlorine results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: For liquid samples like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3][4] A single drop of the neat liquid is sufficient.[4] For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[5]
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[3] To improve the signal-to-noise ratio, 16 to 32 scans are co-added. A background spectrum of the empty sample holder (or the KBr plates) is recorded and automatically subtracted from the sample spectrum.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the isocyanate derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm).
-
Data Acquisition for ¹H NMR:
-
A standard one-pulse sequence is used.
-
The spectral width is typically set to 10-15 ppm.
-
A relaxation delay of 1-2 seconds is used between pulses.
-
Typically, 8 to 16 scans are acquired for sufficient signal-to-noise.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
The spectral width is set to approximately 200-220 ppm.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Data Acquisition:
-
A small volume (e.g., 1 µL) of the sample solution is injected into the GC.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The mass spectrum is recorded, showing the relative abundance of the different ions.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
References
- 1. 2,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 75789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylphenyl isocyanate | C8H7NO | CID 69325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Investigating the Biological Potential of Compounds Derived from 2-Chloro-5-methylphenyl Isocyanate: A Comparative Guide
For researchers, scientists, and drug development professionals, 2-Chloro-5-methylphenyl isocyanate represents a versatile starting material for the synthesis of novel compounds with a wide spectrum of potential biological activities. The inherent reactivity of the isocyanate group allows for the straightforward formation of urea, thiourea, and other derivatives, which have been widely explored as scaffolds for antimicrobial, anticancer, and anticonvulsant agents. This guide provides a comparative overview of the biological activities of compounds synthesized from analogous structures, supported by experimental data and detailed methodologies to inform future research and development efforts in this area.
The core principle behind the biological activity of these derivatives often lies in their ability to mimic endogenous molecules and interact with biological targets such as enzymes and receptors. The presence of the chloro and methyl groups on the phenyl ring can significantly influence the lipophilicity, electronic properties, and steric profile of the resulting compounds, thereby modulating their biological efficacy and target specificity.
Comparative Biological Activities
While specific studies on the biological activities of derivatives from this compound are not extensively documented in publicly available literature, a strong comparative analysis can be drawn from research on structurally similar compounds, particularly urea and thiourea derivatives of other substituted phenyl isocyanates. These studies provide a predictive framework for the potential therapeutic applications of this class of compounds.
Antimicrobial Activity
Urea and thiourea derivatives are well-established classes of compounds exhibiting significant antimicrobial properties. Their mechanism of action is often attributed to the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with cellular metabolic pathways. The presence of a halogenated phenyl ring can enhance the lipophilicity of these molecules, facilitating their transport across microbial cell membranes.
A study on urea and thiourea derivatives of oxazolidinones revealed that compounds with electron-withdrawing groups on the phenyl ring demonstrated enhanced antibacterial activity.[1] This suggests that derivatives of this compound could exhibit potent activity against a range of bacterial strains.
Table 1: Comparative Antimicrobial Activity of Phenyl Urea/Thiourea Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Oxazolidinone Urea/Thiourea Derivatives | Staphylococcus aureus | 1 - 8 | [1] |
| Oxazolidinone Urea/Thiourea Derivatives | Enterococcus faecalis | 2 - 16 | [1] |
| Naphthalene-1,5-diamine Urea Derivatives | Bacillus subtilis | 12.5 | [2] |
| Naphthalene-1,5-diamine Thiourea Derivatives | Escherichia coli | 25 | [2] |
| Phenyl-substituted Urea Derivatives | Klebsiella pneumoniae (Carbapenemase-producing) | 32 - 64 | [3] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The urea scaffold is a key feature in several approved anticancer drugs, such as Sorafenib, which function as kinase inhibitors.[4] The synthesis of novel diaryl urea derivatives as analogs of Sorafenib has been a significant area of research. These compounds often exert their cytotoxic effects by inhibiting signaling pathways crucial for cancer cell proliferation and survival.
Research into 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives has shown that specific substitutions on the aryl rings lead to potent cytotoxic activity against various cancer cell lines, including colon, cervical, and breast cancer.[5] This highlights the potential of compounds derived from a chloro-methyl substituted phenyl scaffold in cancer therapy.
Table 2: Comparative Anticancer Activity of Related Phenyl Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Guanidine Derivatives | HCT-116 (Colon) | 8 - 10 | [5] |
| Guanidine Derivatives | MCF-7 (Breast) | 12 - 20 | [5] |
| Furanone Derivatives | HL-60 (Leukemia) | 17.6 - 62.2 | [6] |
| Thiazolidinone Derivatives | NCI-60 Cell Line Panel | GI50: 1.57 | [7] |
IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition
Anticonvulsant Activity
Derivatives of N-phenylacetamides have been investigated for their anticonvulsant properties. Structural modifications, including the introduction of different substituents on the phenyl ring, have been shown to significantly impact their efficacy in animal models of epilepsy.[8] Studies on N-Benzyl-2-acetamidopropionamide derivatives have also demonstrated potent anticonvulsant effects, with activity comparable to the established drug phenytoin.[9]
Table 3: Comparative Anticonvulsant Activity of Phenylacetamide Derivatives
| Compound Class | Animal Model (Test) | ED50 (mg/kg) | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Mouse (MES) | 100 - 300 | [8] |
| N-Benzyl-2-acetamidopropionamides | Mouse (MES, i.p.) | 8.3 - 17.3 | [9] |
| N-Benzyl-2-acetamidopropionamides | Rat (MES, p.o.) | 3.9 - 19 | [9] |
| N-Mannich bases of hydantoins | Rat (MES) | 5.29 | [10] |
ED50: Median Effective Dose; MES: Maximal Electroshock Seizure Test; i.p.: intraperitoneal; p.o.: oral
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. Serial two-fold dilutions are then prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Maximal Electroshock (MES) Seizure Test in Rodents
-
Animal Acclimatization: Male Swiss mice or Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle only.
-
Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA for 0.2 s in mice) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a potential signaling pathway targeted by kinase inhibitors, a general experimental workflow for compound screening, and the logical relationship in the synthesis of urea and thiourea derivatives.
Caption: A simplified MAPK/ERK signaling pathway often targeted by urea-based kinase inhibitors.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Logical relationship for the synthesis of urea and thiourea derivatives from an isocyanate precursor.
References
- 1. Synthesis and evaluation of urea and thiourea derivatives of oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones | MDPI [mdpi.com]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Substituent Position: A Key Determinant in the Reactivity of Chloro-methylphenyl Isocyanates
A comprehensive analysis for researchers, scientists, and drug development professionals.
The reactivity of isocyanates is a critical parameter in various applications, from polymer synthesis to the development of targeted pharmaceuticals. In the case of substituted phenyl isocyanates, the nature and position of substituents on the aromatic ring can profoundly influence the electrophilicity of the isocyanate group and, consequently, its reaction kinetics. This guide provides a comparative analysis of how the positional isomerism of chloro and methyl substituents on the phenyl ring of chloro-methylphenyl isocyanates affects their reactivity, supported by established principles and experimental data from related compounds.
The Interplay of Electronic and Steric Effects
The reactivity of a substituted phenyl isocyanate is primarily governed by a combination of electronic and steric effects imparted by the substituents.
Electronic Effects: These effects alter the electron density at the isocyanate's carbonyl carbon.
-
Electron-withdrawing groups (EWGs) , such as the chloro group, increase the electrophilicity of the carbonyl carbon by pulling electron density away from the aromatic ring through inductive and/or resonance effects. This makes the isocyanate more susceptible to nucleophilic attack, thereby increasing the reaction rate.
-
Electron-donating groups (EDGs) , such as the methyl group, have the opposite effect. They donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon and decreases the reaction rate.
The magnitude of these electronic effects is dependent on the substituent's position (ortho, meta, or para) relative to the isocyanate group. Generally, the effect is strongest when the substituent is in the para or ortho position, where resonance effects can play a more significant role.
Steric Effects: This refers to the spatial arrangement of atoms and the physical hindrance it imposes on an incoming nucleophile. Steric hindrance is most pronounced when a substituent is in the ortho position, directly adjacent to the isocyanate group. This proximity can physically block the approach of a nucleophile, significantly slowing down the reaction rate, even if the substituent is electronically activating.
Comparative Reactivity Analysis
| Isomer | Substituent Positions | Expected Electronic Effect on Reactivity | Expected Steric Effect on Reactivity | Overall Expected Relative Reactivity |
| Phenyl Isocyanate | (Reference) | - | - | Baseline |
| Chloro-methylphenyl Isocyanates | ||||
| 4-Chloro-2-methylphenyl isocyanate | Chloro (para), Methyl (ortho) | Activating (dominant) | Hindering (significant) | Moderately decreased |
| 2-Chloro-4-methylphenyl isocyanate | Chloro (ortho), Methyl (para) | Deactivating (minor) | Highly hindering (dominant) | Significantly decreased |
| 3-Chloro-4-methylphenyl isocyanate | Chloro (meta), Methyl (para) | Activating (moderate) | Negligible | Increased |
| 4-Chloro-3-methylphenyl isocyanate | Chloro (para), Methyl (meta) | Activating (strong) | Negligible | Significantly increased |
| 2-Chloro-5-methylphenyl isocyanate | Chloro (ortho), Methyl (meta) | Deactivating (minor) | Highly hindering (dominant) | Significantly decreased |
Note: The predictions in the table are qualitative and based on the additive effects of individual substituents. The actual reactivity can be influenced by complex interactions between the groups.
A study on the ferric acetylacetonate catalyzed reaction of various substituted phenyl isocyanates with n-butyl alcohol provides experimental data that supports these general principles. The observed order of reactivity for some relevant single substituents is as follows[1]:
-
Para-substituents: p-NO₂ > p-Cl > phenyl > p-CH₃ > p-OCH₃
-
Meta-substituents: m-NO₂ > m-Cl > m-CH₃
-
Ortho-substituents: o-NO₂ > o-Cl > o-CH₃ > o-OCH₃
This data clearly demonstrates that electron-withdrawing groups like chloro increase reactivity, while electron-donating groups like methyl decrease it. Furthermore, the general trend of reactivity for a given substituent is meta > para > ortho, highlighting the significant steric hindrance of ortho-substituents[1].
Experimental Protocols for Kinetic Analysis
Accurate determination of the reaction kinetics of isocyanates is crucial for understanding their reactivity. Two common methods for monitoring the progress of isocyanate reactions are titration and high-performance liquid chromatography (HPLC).
Titration Method for Isocyanate Concentration
This method involves quenching the reaction at specific time intervals and then determining the concentration of unreacted isocyanate by back-titration.
Materials:
-
Chloro-methylphenyl isocyanate isomer
-
Anhydrous alcohol (e.g., n-butanol)
-
Anhydrous, inert solvent (e.g., toluene, dioxane)
-
Standardized solution of di-n-butylamine in the same inert solvent
-
Standardized solution of hydrochloric acid (HCl) in isopropanol
-
Bromophenol blue indicator
-
Thermostated reaction vessel
-
Pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known amount of the chloro-methylphenyl isocyanate isomer and the alcohol in the anhydrous solvent. The concentrations should be chosen to ensure a measurable reaction rate.
-
Sampling: At recorded time intervals, withdraw a precise aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of the standardized di-n-butylamine solution. The di-n-butylamine will react rapidly and quantitatively with the remaining isocyanate.
-
Back-Titration: Add a few drops of bromophenol blue indicator to the quenched solution. Titrate the excess di-n-butylamine with the standardized HCl solution until the endpoint (color change) is reached.
-
Calculation: The amount of isocyanate in the aliquot at the time of sampling can be calculated from the difference between the initial amount of di-n-butylamine and the amount that was back-titrated.
-
Kinetic Analysis: Plot the concentration of the isocyanate versus time. From this data, the reaction order and the rate constant (k) can be determined.
HPLC Method for Monitoring Reaction Progress
HPLC is a powerful technique for monitoring the disappearance of reactants and the formation of products over time.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Chloro-methylphenyl isocyanate isomer
-
Anhydrous alcohol (e.g., n-butanol)
-
Anhydrous, inert solvent (e.g., tetrahydrofuran (THF))
-
Quenching agent (e.g., a primary or secondary amine like n-butylamine)
Procedure:
-
Reaction Setup: Similar to the titration method, initiate the reaction in a thermostated vessel with known concentrations of the isocyanate and alcohol in an appropriate solvent.
-
Sampling and Quenching: At specific time points, withdraw a small, precise volume of the reaction mixture and immediately quench it by adding it to a solution of a quenching agent. The quenching agent will rapidly react with any remaining isocyanate to form a stable urea derivative.
-
Sample Preparation: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The isocyanate-alcohol product (urethane) and the quenched isocyanate (urea) can be separated and quantified based on their retention times and the area under their respective peaks in the chromatogram.
-
Kinetic Analysis: By plotting the concentration of the urethane product or the disappearance of the isocyanate (calculated from the quenched product) over time, the reaction rate and rate constant can be determined.
Visualizing the Factors Affecting Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Influence of electronic and steric effects on isocyanate reactivity.
Caption: Workflow for kinetic analysis of isocyanate reactions.
Conclusion
The position of chloro and methyl substituents on the phenyl ring of chloro-methylphenyl isocyanates has a predictable and significant impact on their reactivity. A thorough understanding of the interplay between electronic and steric effects is paramount for selecting the appropriate isomer for a specific application. While direct comparative kinetic data for all isomers is sparse, the principles outlined in this guide, supported by data from analogous compounds, provide a robust framework for predicting their relative reactivities. The experimental protocols detailed herein offer reliable methods for obtaining precise kinetic data, enabling researchers to make informed decisions in their synthetic endeavors.
References
Validating the Proposed Reaction Mechanism for 2-Chloro-5-methylphenyl Isocyanate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed reaction mechanisms for 2-Chloro-5-methylphenyl isocyanate, offering insights into its reactivity with various nucleophiles. Due to the limited availability of specific kinetic data for this particular isocyanate, this document leverages established principles of physical organic chemistry, including Hammett substituent effects, to predict and compare its reactivity with other aryl isocyanates. Detailed experimental protocols are provided to enable researchers to validate these proposed mechanisms and quantify the reactivity of this compound in their own laboratories.
Introduction to Isocyanate Reactivity
Isocyanates (R-N=C=O) are a class of highly reactive electrophilic compounds that readily react with nucleophiles. The carbon atom of the isocyanate group is electron-deficient and thus susceptible to nucleophilic attack. The general order of reactivity for common nucleophiles with isocyanates is:
Primary Aliphatic Amines > Secondary Aliphatic Amines > Aromatic Amines > Primary Alcohols > Water > Thiols [1]
The reaction of an isocyanate with an alcohol to form a urethane is a cornerstone of polyurethane chemistry. Similarly, the reaction with an amine yields a urea derivative, a common moiety in many pharmaceutical compounds.
Proposed Reaction Mechanism for this compound
The reaction of this compound with a nucleophile, such as an alcohol or an amine, is proposed to proceed via a nucleophilic addition mechanism.
Reaction with Alcohols (Urethane Formation)
Theoretical and experimental studies on the alcoholysis of isocyanates suggest a multi-molecular mechanism, where more than one alcohol molecule is involved in the transition state.[2] This is often referred to as a "termolecular" or "pseudo-termolecular" reaction, where one alcohol molecule acts as the nucleophile and another (and sometimes a third) acts as a proton shuttle, facilitating the transfer of the hydroxyl proton to the nitrogen of the isocyanate.[2]
The reaction can be generalized as follows:
-
Formation of a Hydrogen-Bonded Complex: The isocyanate and alcohol molecules form an initial hydrogen-bonded complex.
-
Nucleophilic Attack: The oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group.
-
Proton Transfer: A second alcohol molecule facilitates the transfer of the proton from the attacking alcohol to the nitrogen of the isocyanate, leading to the formation of the urethane.
Self-catalysis by excess alcohol or isocyanate has also been observed.[3][4] In the case of isocyanate self-catalysis, the reaction is proposed to proceed through an allophanate intermediate.[3][4]
Reaction with Amines (Urea Formation)
The reaction with amines to form ureas is generally much faster than the reaction with alcohols and is typically considered to be a direct bimolecular nucleophilic addition. The lone pair of the amine nitrogen directly attacks the isocyanate carbon, followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen.
Comparative Reactivity: The Role of Substituents
The reactivity of aryl isocyanates is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the reaction rate. This effect can be quantified using the Hammett equation:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (phenyl isocyanate).
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[5][6]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[7]
For the reaction of aryl isocyanates with nucleophiles, the ρ value is positive, indicating that the reaction is accelerated by electron-withdrawing groups.[8]
Substituent Effects in this compound:
-
Chloro Group (in the 2-position): The chloro group is an electron-withdrawing group (positive σ value) due to its inductive effect (-I).[9][10]
-
Methyl Group (in the 5-position): The methyl group is an electron-donating group (negative σ value) due to its inductive (+I) and hyperconjugation effects.[9][11]
The overall reactivity of this compound will be a balance of these two effects. The Hammett substituent constants for these groups in the meta and para positions can be used to estimate their influence.
Quantitative Data Comparison
| Aryl Isocyanate | Substituents | Hammett σ (para) | Hammett σ (meta) | Predicted Relative Reactivity vs. Phenyl Isocyanate |
| Phenyl Isocyanate | -H | 0.00 | 0.00 | 1 (Reference) |
| This compound | 2-Cl, 5-CH₃ | - | - | Increased (due to dominant -I effect of Cl) |
| 4-Nitrophenyl Isocyanate | 4-NO₂ | +0.78 | +0.71 | Significantly Increased |
| 4-Methoxyphenyl Isocyanate | 4-OCH₃ | -0.27 | +0.12 | Decreased |
| 4-Methylphenyl Isocyanate | 4-CH₃ | -0.17 | -0.07 | Decreased |
| 4-Chlorophenyl Isocyanate | 4-Cl | +0.23 | +0.37 | Increased |
Note: The Hammett constants are position-dependent. For this compound, the chloro group is ortho and the methyl group is meta to the isocyanate group. Ortho effects can be complex due to steric hindrance, making direct prediction from standard Hammett parameters less precise. However, the strong inductive withdrawal of the chlorine atom is expected to be the dominant electronic factor, leading to an overall increase in reactivity compared to phenyl isocyanate.
Experimental Protocols
To validate the proposed reaction mechanism and quantify the reactivity of this compound, the following experimental protocols can be employed.
Kinetic Study of the Reaction with an Alcohol (e.g., n-Butanol)
This protocol describes a method to determine the second-order rate constant for the reaction of an isocyanate with an alcohol under pseudo-first-order conditions.
Materials:
-
This compound
-
n-Butanol (anhydrous)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Di-n-butylamine solution (for quenching)
-
Standardized HCl solution (for titration)
-
Bromophenol blue indicator
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.1 M).
-
Prepare a series of solutions of n-butanol in the same solvent with concentrations significantly higher than the isocyanate concentration (e.g., 1 M, 1.5 M, 2 M) to ensure pseudo-first-order conditions.
-
-
Reaction Execution:
-
Equilibrate the isocyanate and alcohol solutions to the desired reaction temperature in a constant temperature bath.
-
At time t=0, rapidly mix a known volume of the isocyanate solution with a known volume of the alcohol solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of di-n-butylamine solution. The di-n-butylamine will rapidly react with the remaining isocyanate.
-
-
Analysis:
-
Back-titrate the unreacted di-n-butylamine in the quenched samples with a standardized solution of HCl using bromophenol blue as an indicator.
-
The concentration of the isocyanate at each time point can be calculated from the amount of di-n-butylamine consumed.
-
-
Data Analysis:
-
Plot the natural logarithm of the isocyanate concentration (ln[NCO]) versus time. For a pseudo-first-order reaction, this should yield a straight line.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alcohol: k = k' / [Alcohol] .
-
Repeat the experiment with different alcohol concentrations to confirm the second-order kinetics.
-
Synthesis and Characterization of a Urea Derivative
Materials:
-
This compound
-
A primary or secondary amine (e.g., Aniline)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of this compound in the same solvent to the amine solution at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: Acquire an infrared spectrum. Look for the characteristic C=O stretching vibration of the urea at approximately 1640-1690 cm⁻¹ and N-H stretching vibrations around 3300-3500 cm⁻¹.
-
¹H and ¹³C NMR Spectroscopy: Acquire NMR spectra to confirm the structure of the product.
Visualizing Reaction Pathways and Workflows
Proposed Reaction Mechanism with an Alcohol
Caption: Proposed termolecular mechanism for urethane formation.
Experimental Workflow for Kinetic Studies
Caption: Workflow for determining isocyanate reaction kinetics.
Conclusion
This guide provides a framework for understanding and validating the reaction mechanisms of this compound. While specific kinetic data for this compound is scarce, the principles of substituent effects allow for a qualitative and semi-quantitative comparison of its reactivity with other aryl isocyanates. The provided experimental protocols offer a clear path for researchers to obtain the necessary quantitative data to fully characterize its reaction profile. This information is crucial for the effective use of this compound in the synthesis of novel compounds in the pharmaceutical and materials science fields.
References
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]
- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.viu.ca [web.viu.ca]
- 11. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 2-Chloro-5-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the reaction kinetics of 2-Chloro-5-methylphenyl isocyanate, offering a comparative perspective against other relevant isocyanates. Due to the limited availability of direct kinetic data for this compound, this document leverages data from structurally similar compounds to predict its reactivity. The information presented herein is supported by established experimental methodologies, which are detailed to facilitate the design and execution of further research.
Comparative Analysis of Reaction Kinetics
The reactivity of an aromatic isocyanate is significantly influenced by the electronic and steric effects of its substituents. For this compound, the chlorine atom at the ortho position and the methyl group at the meta position exert opposing electronic effects. The electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of the isocyanate carbon, thereby accelerating the reaction with nucleophiles. Conversely, the electron-donating methyl group is expected to decrease reactivity. The ortho positioning of the chlorine atom may also introduce steric hindrance, potentially slowing the reaction rate.
To contextualize the expected reactivity of this compound, we present a comparison with phenyl isocyanate (the unsubstituted parent compound) and other substituted analogs. The following tables summarize kinetic data for the reaction of various isocyanates with n-butanol, a common model alcohol for these studies.
Table 1: Comparative Second-Order Rate Constants (k) for the Reaction of Various Phenyl Isocyanates with n-Butanol
| Isocyanate | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Phenyl Isocyanate | Dichloromethane | Not Specified | Varies with catalyst and reactant concentrations |
| Phenyl Isocyanate | Xylene | 25 | Apparent 2nd order rate constant available |
| p-Chlorophenyl Isocyanate | Diethyl ether | 25 | Rate equation is complex, dependent on alcohol monomer concentration |
Table 2: Comparative Activation Energies (Ea) for the Reaction of Phenyl Isocyanate with Alcohols
| Isocyanate | Alcohol | Solvent | Ea (kJ mol⁻¹) |
| Phenyl Isocyanate | 1-Butanol | Dichloromethane | 8.7 (Butanol catalyzed) |
| Phenyl Isocyanate | 1-Propanol | THF | 17-54 (Range depends on reaction conditions)[1] |
| Phenyl Isocyanate | Butanol | Excess Butanol | 48 |
Based on the general trends, the ortho-chloro substituent in this compound is anticipated to lead to a higher reaction rate constant compared to phenyl isocyanate and m-tolyl isocyanate, due to its strong electron-withdrawing effect. However, this effect might be tempered by steric hindrance. The meta-methyl group will have a smaller, deactivating effect. Therefore, the overall reactivity of this compound is predicted to be higher than that of phenyl isocyanate and significantly higher than that of m-tolyl isocyanate.
Experimental Protocols
Accurate determination of reaction kinetics is paramount for understanding and optimizing chemical processes. The following are detailed methodologies for key experiments cited in the study of isocyanate reaction kinetics.
Kinetic Analysis via Titration Method
This method involves monitoring the disappearance of the isocyanate group over time by reacting the unreacted isocyanate with an excess of a standard amine solution and then back-titrating the excess amine.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, acetone)
-
Anhydrous nucleophile (e.g., n-butanol)
-
Standard solution of a secondary amine (e.g., di-n-butylamine in toluene)
-
Standard solution of a strong acid (e.g., hydrochloric acid in isopropanol)
-
Indicator solution (e.g., bromophenol blue)
-
Thermostated reaction vessel
-
Pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Prepare solutions of the isocyanate and the nucleophile in the chosen anhydrous solvent at the desired concentrations.
-
Equilibrate the solutions to the reaction temperature in the thermostated vessel.
-
Initiate the reaction by mixing the isocyanate and nucleophile solutions. Start a timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known excess of the standard di-n-butylamine solution. The unreacted isocyanate will rapidly react with the amine.
-
Back-titrate the excess di-n-butylamine with the standard hydrochloric acid solution using bromophenol blue as an indicator. The endpoint is indicated by a color change from blue to yellow.
-
The concentration of the unreacted isocyanate at each time point can be calculated from the amount of amine consumed.
-
Plot the concentration of the isocyanate versus time to determine the reaction rate and order.
Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants and products over time.[2][3]
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
This compound
-
Nucleophile (e.g., n-butanol)
-
Anhydrous solvent for the reaction
-
Quenching agent (if necessary, e.g., a primary amine to quickly derivatize the remaining isocyanate)
-
Standard solutions of the isocyanate and the expected product for calibration
Procedure:
-
Develop an HPLC method capable of separating the isocyanate, the nucleophile, and the urethane product.
-
Prepare a calibration curve for the isocyanate and the product to enable quantitative analysis.
-
Set up the reaction in a thermostated vessel as described in the titration method.
-
At specific time intervals, withdraw a sample from the reaction mixture.
-
If the reaction is slow enough, the sample can be directly diluted with the mobile phase to stop the reaction and then injected into the HPLC. For faster reactions, a quenching agent may be necessary.
-
Analyze the sample by HPLC and determine the concentrations of the reactant and product from the peak areas using the calibration curves.
-
Plot the concentration of the isocyanate or the product as a function of time to determine the kinetic parameters.
Visualizations
To aid in the understanding of the experimental workflow and the underlying chemical processes, the following diagrams are provided.
Caption: Experimental workflow for the titration method.
Caption: General reaction pathway for isocyanate addition.
References
A Comparative Performance Analysis of 2-Chloro-5-methylphenyl isocyanate and its Commercial Alternatives for Researchers and Drug Development Professionals
Introduction: The selection of an appropriate isocyanate is a critical decision in the synthesis of a wide range of materials, from high-performance polymers to bioconjugates for drug delivery. The reactivity and final properties of the end-product are significantly influenced by the molecular structure of the isocyanate. This guide provides a comparative overview of 2-Chloro-5-methylphenyl isocyanate and its commercially available alternatives, offering insights into their performance based on established chemical principles and available data. While direct comparative studies on this compound are limited, this guide extrapolates its expected performance based on its structure and contrasts it with widely used commercial isocyanates.
Performance Comparison of Isocyanates
The performance of an isocyanate is largely dictated by its chemical structure, particularly the nature of the group attached to the isocyanate (-NCO) moiety. Aromatic isocyanates, for instance, generally exhibit higher reactivity than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.
Substituents on the aromatic ring further modulate this reactivity. Electron-withdrawing groups, such as chlorine, tend to increase reactivity, while electron-donating groups, like methyl, can have a slightly deactivating or a position-dependent effect. In the case of this compound, the presence of a chlorine atom is expected to enhance its reactivity compared to unsubstituted phenyl isocyanate.
Below is a table summarizing the general properties and performance characteristics of this compound in comparison to common commercially available alternatives.
| Feature | This compound | Phenyl Isocyanate | Toluene Diisocyanate (TDI) | Methylene Diphenyl Diisocyanate (MDI) |
| CAS Number | 40398-03-6[1][2] | 103-71-9[3][4][5][6] | 26471-62-5 (mixture of isomers) | 101-68-8 (4,4'-MDI) |
| Molecular Weight | 167.59 g/mol [1] | 119.12 g/mol | 174.16 g/mol | ~250 g/mol (polymeric MDI varies) |
| Type | Aromatic, Monofunctional | Aromatic, Monofunctional | Aromatic, Difunctional | Aromatic, Difunctional |
| Expected Reactivity | High (enhanced by chloro group) | High | Very High | High |
| Key Structural Features | Chloro and methyl substituents on the phenyl ring. | Unsubstituted phenyl ring. | Methyl group on the phenyl ring with two isocyanate groups. | Two phenyl isocyanate units linked by a methylene bridge. |
| Primary Applications | Intermediate in chemical synthesis, potential use in polymer and drug synthesis. | Polymer synthesis, chain extender, cross-linking agent.[7] | Flexible foams, coatings, adhesives.[8] | Rigid foams, elastomers, adhesives, coatings.[8] |
| Anticipated Polymer Properties | Increased rigidity and thermal stability due to the aromatic ring. | Imparts rigidity and thermal stability to polymers.[7] | Forms polyurethanes with a wide range of hardness. | Produces polyurethanes with high strength and rigidity. |
Experimental Protocols
Detailed experimental protocols are crucial for the objective evaluation of isocyanate performance. Below are representative methodologies for key experiments.
Polyurethane Synthesis via Prepolymer Method
This is a common two-step method for synthesizing polyurethanes.[9]
1. Prepolymer Formation:
-
A diisocyanate (e.g., MDI, TDI) and a polyol (e.g., polytetramethylene ether glycol - PTMG) are reacted in a specific molar ratio, typically with an excess of isocyanate.
-
The reaction is carried out at a controlled temperature (e.g., 70-90°C) under an inert atmosphere, such as nitrogen.[9]
-
A catalyst, like dibutyltin dilaurate, can be added to control the reaction rate.
-
The progress of the reaction is monitored by titrating the unreacted isocyanate (NCO) content.
2. Chain Extension:
-
Once the desired NCO content is achieved, the prepolymer is cooled.
-
A chain extender, which is a low molecular weight diol (e.g., 1,4-butanediol - BDO), is then added to the prepolymer.[9]
-
The mixture is thoroughly mixed and cast into a mold to cure at a specified temperature and time, resulting in the final polyurethane material.
Bioconjugation via Isocyanate Reaction
Isocyanates can be used to label biomolecules, such as proteins, by reacting with nucleophilic groups like the epsilon-amino group of lysine residues.
1. Protein Preparation:
-
Dissolve the protein (e.g., Bovine Serum Albumin - BSA) in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.4.
-
Ensure the protein concentration is appropriate for the desired labeling ratio.
2. Isocyanate Solution Preparation:
-
Dissolve the isocyanate (e.g., a derivative of this compound functionalized with a reporter tag) in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
3. Conjugation Reaction:
-
Slowly add the isocyanate solution to the protein solution while gently stirring.
-
The reaction is typically carried out at room temperature for a few hours or overnight at 4°C.
-
The molar ratio of isocyanate to protein can be varied to control the degree of labeling.
4. Purification:
-
Remove the unreacted isocyanate and byproducts by dialysis, size-exclusion chromatography, or ultrafiltration.
5. Characterization:
-
The degree of labeling can be determined using spectroscopic methods (e.g., UV-Vis spectrophotometry if the isocyanate contains a chromophore) or mass spectrometry.
Visualizing Experimental Workflows
Diagrams can effectively illustrate complex experimental procedures and logical flows. Below are Graphviz diagrams representing a general workflow for polyurethane synthesis and a decision-making process for isocyanate selection in drug development.
Caption: Workflow for Polyurethane Synthesis.
Caption: Isocyanate Selection for Bioconjugation in Drug Development.
References
- 1. CAS # 40398-03-6, this compound - chemBlink [chemblink.com]
- 2. 40398-03-6|this compound|BLD Pharm [bldpharm.com]
- 3. Phenyl isocyanate [himedialabs.com]
- 4. Phenyl isocyanate for synthesis 103-71-9 [sigmaaldrich.com]
- 5. Phenyl isocyanate, CAS: 103-71-9 - Synthesia [organics.synthesia.eu]
- 6. parchem.com [parchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Polyurethanes [essentialchemicalindustry.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Methods for Assessing the Enantiomeric Purity of Chiral Derivatives of 2-Chloro-5-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical and chemical industries. Chiral derivatives of 2-Chloro-5-methylphenyl isocyanate, typically ureas or carbamates formed from the reaction with chiral amines or alcohols respectively, require robust and reliable analytical methods to quantify their enantiomeric composition. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
The fundamental principle behind the separation of these chiral derivatives lies in creating a diastereomeric interaction, either transiently with a chiral stationary phase or chiral selector, or by pre-derivatization with another chiral molecule. Given that the derivatives are formed from an achiral isocyanate and a chiral analyte, the resulting products are enantiomers. Therefore, direct separation on a chiral stationary phase or with a chiral selector is the most common approach.
Logical Workflow for Enantiomeric Purity Assessment
The general process for determining the enantiomeric purity of a chiral derivative of this compound involves selecting an appropriate analytical technique, developing a method, and validating its performance.
Caption: General workflow for assessing the enantiomeric purity of a chiral compound.
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the physicochemical properties of the analyte (volatility, solubility), the required sensitivity, and the available instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase and a carrier gas. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Typical Analytes | Broad applicability for non-volatile and thermally stable ureas and carbamates. | Volatile or semi-volatile, thermally stable derivatives. May require further derivatization to increase volatility. | Charged or chargeable analytes; broad applicability. |
| Advantages | - Wide variety of commercially available CSPs.[1][2]- High resolution and efficiency.[3]- Well-established and robust technique.[4]- Applicable for both analytical and preparative separations.[3] | - Very high resolution for suitable compounds.[5]- Fast analysis times.[5] | - Extremely high separation efficiency.[6]- Low sample and solvent consumption.[6]- Rapid method development.[7] |
| Disadvantages | - Higher cost of chiral columns.[4]- Can consume significant amounts of organic solvents. | - Limited to thermally stable and volatile compounds.[5]- May require derivatization, adding a step to the workflow. | - Lower sensitivity for UV detection compared to HPLC.- Reproducibility can be challenging. |
| Common Chiral Selector | Polysaccharide-based CSPs (amylose/cellulose derivatives).[1][2][3] | Cyclodextrin derivatives coated on a capillary column.[5] | Cyclodextrins (native or derivatized) added to the background electrolyte.[6][7][8] |
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation of enantiomers of phenylurea and phenylcarbamate derivatives due to its broad applicability and the availability of highly effective polysaccharide-based chiral stationary phases.[1][3]
Caption: Step-by-step workflow for chiral HPLC method development and analysis.
This protocol is a representative method for the separation of a chiral urea formed from this compound and a chiral amine. Optimization will likely be required for specific derivatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Rationale: Polysaccharide-based CSPs are highly effective for separating enantiomers of aromatic ureas and carbamates through a combination of hydrogen bonding, π-π, and steric interactions.[3]
-
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v) with 0.1% Diethylamine (DEA).
-
Rationale: Normal phase elution is often successful for this class of compounds. DEA is added to improve the peak shape of basic analytes.[4]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the chiral urea derivative in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis:
-
Identify the retention times of the two enantiomers.
-
Integrate the peak area for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative for derivatives that are volatile and thermally stable. The high resolving power of capillary columns can provide excellent separations.[5]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[5]
-
Carrier Gas: Hydrogen or Helium.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 275 °C
-
Oven: Temperature program, e.g., start at 150 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If the derivative is not sufficiently volatile, further derivatization (e.g., silylation of polar groups) may be necessary.
Chiral Capillary Electrophoresis (CE)
CE offers the advantages of high efficiency and minimal sample consumption. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).[6]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD), is added to the BGE.[7]
-
Background Electrolyte (BGE): 25 mM phosphate buffer, pH 2.5. The concentration of the chiral selector (e.g., 10-20 mg/mL HP-β-CD) is optimized.
-
Voltage: 15-25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at 214 nm or 254 nm.
Supporting Experimental Data
Table 1: Representative HPLC Separation Data for Phenylurea and Phenylcarbamate Analogs on Polysaccharide CSPs
| Chiral Stationary Phase | Analyte Type | Mobile Phase | k'₁¹ | α² | Rₛ³ | Reference |
| Chiralpak AD-3 (Amylose-based) | trans-β-Lactam Urea | Methanol | 1.21 | 1.15 | 2.11 | [3] |
| Chiralcel OD-3 (Cellulose-based) | trans-β-Lactam Urea | Methanol | 1.55 | 1.18 | 2.35 | [3] |
| Chiralpak AD-3 (Amylose-based) | trans-β-Lactam Urea | Ethanol | 0.89 | 1.20 | 2.54 | [3] |
| Chiralcel OD-3 (Cellulose-based) | trans-β-Lactam Urea | Ethanol | 1.05 | 1.23 | 2.89 | [3] |
| Chiralpak IC (Cellulose-based) | Phenylcarbamate | n-Hexane/2-Propanol | 2.45 | 1.42 | 4.50 | Analogous Data |
¹ k'₁: Retention factor of the first eluting enantiomer. ² α: Separation factor (α = k'₂ / k'₁). A value > 1 indicates separation. ³ Rₛ: Resolution factor. A value ≥ 1.5 indicates baseline separation.
This data demonstrates that polysaccharide-based CSPs, particularly amylose and cellulose derivatives, provide excellent enantioselectivity for urea and carbamate structures under both polar organic and normal phase conditions.[3] The choice between amylose- and cellulose-based columns is often complementary, and screening both types is a recommended strategy for method development.[4]
References
- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bujnochem.com [bujnochem.com]
- 3. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantioseparation of alanyl-phenylalanine analogs by capillary electrophoresis using negatively charged cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-methylphenyl Isocyanate: A Comprehensive Guide
For Immediate Implementation: This document provides essential procedural guidance for the safe disposal of 2-Chloro-5-methylphenyl isocyanate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this hazardous chemical.
Immediate Safety and Handling Precautions
This compound is a hazardous substance requiring strict safety protocols. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and acid gases is necessary to prevent inhalation, which can be fatal.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
-
Body Protection: A chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes are mandatory.
Spill Management
In the event of a spill, immediate action is critical to prevent exposure and environmental contamination.
-
Minor Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or clay. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled, open-top waste container. Do not seal the container immediately, as the reaction with the absorbent may generate gas.
-
-
Major Spills:
-
Evacuate the entire laboratory and notify the appropriate emergency response team and environmental health and safety (EHS) office immediately.
-
Prevent entry into the affected area.
-
Disposal and Decontamination Protocol
The primary method for the disposal of this compound involves neutralization to a less hazardous substance before collection by a licensed hazardous waste disposal service.
Experimental Protocol: Neutralization of this compound
This protocol details the chemical deactivation of this compound waste.
Materials:
-
Waste this compound
-
Decontamination Solution (see formulations below)
-
Large, open-top, chemically resistant container (e.g., polyethylene)
-
Stirring rod or magnetic stirrer
-
pH indicator strips
Procedure:
-
Prepare the Decontamination Solution: Choose one of the following formulations. Preparation should be done in a chemical fume hood.
-
Formula 1: Sodium Carbonate Solution
-
Slowly add 50-100 grams of sodium carbonate to 1 liter of water in a large beaker while stirring.
-
Add 2 ml of liquid detergent.
-
Stir until the sodium carbonate is fully dissolved.
-
-
Formula 2: Ammonia Solution
-
Carefully add 30-80 ml of concentrated ammonia solution to 1 liter of water in a large beaker while stirring.
-
Add 2 ml of liquid detergent.
-
Stir to create a homogenous solution.
-
-
-
Neutralization Process:
-
Place the waste this compound in the large, open-top container within a chemical fume hood.
-
Slowly and carefully add the prepared decontamination solution to the isocyanate waste, stirring continuously. A 1:10 ratio of isocyanate to decontamination solution is recommended as a starting point. The reaction is exothermic and may produce gas; therefore, addition must be gradual to control the reaction rate.
-
Continue stirring the mixture for a minimum of one hour to ensure complete neutralization.
-
After one hour, check the pH of the solution using a pH indicator strip to ensure it is neutral (pH 7). If the solution is still acidic, add more decontamination solution until a neutral pH is achieved.
-
Allow the container to stand open in the fume hood for at least 48 hours to ensure all gases have dissipated.
-
-
Final Disposal:
-
The neutralized waste should be collected in a clearly labeled hazardous waste container. The label must include the full chemical names of the original waste and the components of the decontamination solution.[1]
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.[1][2][3]
-
Quantitative Data for Disposal
| Parameter | Value/Range | Unit | Notes |
| Decontamination Solution Concentration | |||
| Sodium Carbonate | 5 - 10 | % (w/v) | In water with 0.2% liquid detergent.[3] |
| Concentrated Ammonia | 3 - 8 | % (v/v) | In water with 0.2% liquid detergent.[3] |
| Reaction Time | |||
| Minimum Neutralization Time | 1 | hour | With continuous stirring. |
| Gas Dissipation Time | 48 | hours | Container must remain open in a fume hood. |
| Recommended Ratio | |||
| Isocyanate to Decontamination Solution | 1:10 | (v/v) | Initial ratio, may need adjustment. |
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Conclusion
Adherence to these detailed procedures is paramount for the safe management of this compound waste. By following these steps, laboratories can ensure a safe working environment, protect the environment, and maintain regulatory compliance. Always consult your institution's specific hazardous waste management guidelines and the Safety Data Sheet (SDS) for the most current information.
References
Personal protective equipment for handling 2-Chloro-5-methylphenyl isocyanate
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-5-methylphenyl isocyanate (CAS No. 40398-03-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this hazardous chemical.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the last lines of defense against exposure to this compound. It is imperative to use the following PPE when handling this chemical.
Quantitative Data for PPE and Exposure Limits
| Parameter | Specification/Value | Source(s) |
| Occupational Exposure Limits (General Isocyanates) | ||
| 8-hour Time-Weighted Average (TWA) | 0.02 mg NCO/m³ | [1][2] |
| 15-minute Short-Term Exposure Limit (STEL) | 0.07 mg NCO/m³ | [1] |
| Respiratory Protection | ||
| Respirator Type | Full-face or half-face respirator with organic vapor and particulate filters (A2P3 or similar rating). In high-exposure scenarios, powered air-purifying respirators (PAPRs) or supplied-air respirators are recommended. | [3] |
| Hand Protection | ||
| Glove Material | Chemical-resistant gloves such as butyl rubber or nitrile rubber. Avoid latex gloves. | [3][4] |
| Glove Permeation (Nitrile) | Average permeation rate of 0.14 ng NCO/cm²/min for total isocyanates. | [5] |
| Eye Protection | ||
| Type | Chemical safety goggles or a face shield if a full-face respirator is not used. | [3] |
| Body Protection | ||
| Type | Disposable coveralls or suits to prevent skin contact. | [3] |
| Material | Polypropylene coveralls have shown low permeation rates for isocyanates. | [5] |
Experimental Protocols
2.1. Protocol for Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Put on the first pair of nitrile or butyl rubber gloves.
-
Coverall: Step into the disposable coverall and fasten it completely.
-
Respirator: Perform a seal check and fit the respirator. Ensure it is snug against the face.
-
Eye Protection: Put on chemical safety goggles over the respirator straps.
-
Outer Gloves: Put on a second pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the coverall.
Doffing Procedure:
-
Decontaminate: If grossly contaminated, decontaminate the outer layer of the suit and gloves with a suitable decontamination solution before removal.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Coverall and Inner Gloves: Remove the coverall by rolling it down and away from the body, turning it inside out. Remove the inner gloves along with the sleeves of the coverall.
-
Eye Protection: Remove the face shield or goggles from the back of the head.
-
Respirator: Remove the respirator from the back of the head.
-
Hand Hygiene: Wash hands and face thoroughly with soap and water.
2.2. Protocol for Disposal of this compound Waste
All waste contaminated with this compound must be treated as hazardous waste.
Materials:
-
Two open-top, labeled hazardous waste containers.
-
Inert absorbent material (e.g., sand, vermiculite).
-
Decontamination solution (see formulations below).
-
Non-sparking tools (e.g., shovel, scoop).
Decontamination Solution Formulations:
-
Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up 100%.[6]
-
Formulation 2: 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water to make up 100%.[6]
Procedure:
-
Segregation: Collect all liquid and solid waste contaminated with this compound in a dedicated, labeled, open-top container. Do not seal the container, as the reaction with moisture can generate carbon dioxide, leading to pressurization.[7]
-
Neutralization: In a well-ventilated area (preferably a fume hood), slowly add the decontamination solution to the waste container. Use a ratio of approximately 10 parts decontamination solution to 1 part isocyanate waste.
-
Reaction Time: Allow the mixture to react for at least 48 hours to ensure complete neutralization.[8] The isocyanate will react to form inert polyureas.
-
Final Disposal: After the reaction is complete, absorb the neutralized liquid with an inert absorbent material. Place the absorbed material and any contaminated solids into a second labeled hazardous waste container.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal contractor to collect and dispose of the waste in accordance with all federal, state, and local regulations.[7]
2.3. Protocol for Spill Decontamination
Immediate action is required in the event of a spill.
Procedure for Minor Spills:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Put on the appropriate PPE as described in Section 1.
-
Containment: Cover the spill with an inert absorbent material, working from the outside in.[4]
-
Neutralization: Carefully apply the decontamination solution to the absorbed spill. Allow it to react for at least 15 minutes.[9]
-
Collection: Using non-sparking tools, collect the absorbed material and place it in a labeled, open-top hazardous waste container.[4]
-
Surface Decontamination: Clean the spill area again with the decontamination solution and then rinse with water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. Exposure Standard Documentation [hcis.safeworkaustralia.gov.au]
- 2. Isocyanates in the workplace [satra.com]
- 3. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. safetyinnumbers.ca [safetyinnumbers.ca]
- 7. fsi.co [fsi.co]
- 8. One moment, please... [actsafe.ca]
- 9. skcltd.com [skcltd.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
